(S)-(+)-Dimethindene maleate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWECWXGUJQLXJF-HFNHQGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049040 | |
| Record name | (S)-(+)-Dimethindene maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136152-65-3, 1217457-81-2, 121367-05-3 | |
| Record name | Dimethindene maleate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136152653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-Dimethindene maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHINDENE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J43ZL3WTLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (S)-(+)-Dimethindene Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Dimethindene maleate (B1232345) is a chiral small molecule that exhibits a dual mechanism of action, functioning as a potent antagonist at both histamine (B1213489) H1 receptors and muscarinic M2 receptors. This technical guide provides a comprehensive overview of its pharmacological properties, detailing its receptor binding affinities, the specific signaling pathways it modulates, and the experimental methodologies used to characterize its activity. The stereoselective nature of its interactions is a key feature, with the (R)-(-)-enantiomer being more active at the histamine H1 receptor and the (S)-(+)-enantiomer displaying higher potency for the muscarinic M2 receptor. This document is intended to serve as a detailed resource for researchers and professionals involved in the study and development of drugs targeting these receptor systems.
Core Mechanism of Action
(S)-(+)-Dimethindene maleate is a first-generation antihistamine that also possesses significant anticholinergic properties. Its therapeutic effects are primarily mediated through competitive antagonism at two distinct G protein-coupled receptors (GPCRs): the histamine H1 receptor and the muscarinic M2 acetylcholine (B1216132) receptor.[1][2]
-
Histamine H1 Receptor Antagonism: By blocking the histamine H1 receptor, this compound inhibits the actions of endogenous histamine, a key mediator of allergic and inflammatory responses. This action leads to the alleviation of symptoms such as itching, swelling, and redness associated with allergic reactions.[3][4] The (R)-(-)-enantiomer of dimethindene (B1670660) is primarily responsible for its antihistaminic activity.[2]
-
Muscarinic M2 Receptor Antagonism: this compound is a potent and selective antagonist of the muscarinic M2 receptor.[5][6][7] M2 receptors are predominantly found in the heart, the central nervous system (CNS), and on presynaptic terminals of peripheral neurons, where they are involved in the regulation of heart rate and neurotransmitter release. The (S)-(+)-enantiomer is the more potent of the two isomers at this receptor.[7]
Quantitative Receptor Binding Affinity
The binding affinities of the enantiomers of dimethindene for histamine and muscarinic receptors have been determined through radioligand binding assays. The data, presented in pKi and pA2 values, quantify the potency of these interactions. A higher pKi or pA2 value indicates a greater binding affinity.
| Enantiomer | Receptor | pKi | pA2 | Reference |
| (S)-(+)-Dimethindene | Histamine H1 | - | 7.48 | [5][7] |
| (R)-(-)-Dimethindene | Histamine H1 | - | 9.42 | [7] |
| (S)-(+)-Dimethindene | Muscarinic M1 | 7.08 | 6.83 / 6.36 | [5][7] |
| (S)-(+)-Dimethindene | Muscarinic M2 | 7.78 | 7.86 / 7.74 | [5][7] |
| (S)-(+)-Dimethindene | Muscarinic M3 | 6.70 | 6.92 / 6.96 | [5][7] |
| (S)-(+)-Dimethindene | Muscarinic M4 | 7.00 | - | [5][7] |
Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathways associated with the histamine H1 and muscarinic M2 receptors.
Histamine H1 Receptor Signaling Pathway (Antagonized by Dimethindene)
The histamine H1 receptor is a Gq/11-coupled GPCR. Upon activation by histamine, it initiates a signaling cascade that leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). (S)-(+)-Dimethindene, by acting as an antagonist, prevents this cascade.
References
- 1. Pa2 determination | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(+)-Dimethindene maleate as a selective M2 muscarinic antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S)-(+)-Dimethindene maleate (B1232345) is the dextrorotatory enantiomer of the first-generation antihistamine, dimethindene. Beyond its well-characterized H1 receptor antagonism, the (S)-(+)-isomer has emerged as a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of the pharmacological profile of (S)-(+)-dimethindene maleate as an M2 selective antagonist, including its binding affinity at various muscarinic receptor subtypes, its functional antagonist activity, the underlying signaling pathways, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of muscarinic receptor ligands.
Introduction to Muscarinic Receptors and the Significance of M2 Selectivity
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[10][11] Five distinct subtypes, designated M1 through M5, have been identified, each with unique tissue distribution and signaling properties.[1][11] The M1, M3, and M5 receptors typically couple through Gq/11 proteins to stimulate the phospholipase C pathway, while the M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase and modulate ion channels.[10][11][12]
The M2 receptor is prominently expressed in the heart, where it mediates the negative chronotropic and inotropic effects of vagal stimulation.[10] It is also found in airway smooth muscle and presynaptically on neurons, where it acts as an autoreceptor to inhibit further acetylcholine release.[10] The development of selective M2 antagonists is of significant interest for various therapeutic applications, including certain cardiovascular disorders and potentially for cognitive enhancement by modulating cholinergic neurotransmission.[5][13]
Dimethindene is a racemic mixture, with its (R)-(-)-enantiomer being primarily responsible for its antihistaminic activity.[1][2] Conversely, the (S)-(+)-enantiomer demonstrates a distinct pharmacological profile, exhibiting potent and selective antagonism at the M2 muscarinic receptor.[1][2][3][4][5]
Quantitative Pharmacological Data
The selectivity of this compound for the M2 muscarinic receptor has been quantified through various in vitro binding and functional assays. The following tables summarize the available data, providing a clear comparison of its affinity and potency across the different muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities of (S)-(+)-Dimethindene
| Receptor Subtype | pKi | Ki (nM) | Fold Selectivity (vs. M2) | Reference |
| M1 | 7.08 | 83.2 | 9.6x | [3][4][5] |
| M2 | 7.78 | 16.6 | 1x | [3][4][5] |
| M3 | 6.70 | 200 | 12.0x | [3][4][5] |
| M4 | 7.00 | 100 | 6.0x | [3][4][5] |
| M5 | 6.10 | 794 | 47.8x | [14] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency of (S)-(+)-Dimethindene
| Receptor Subtype & Tissue | pA2 | Reference |
| M1 (Rabbit Vas Deferens) | 6.83 | [3][5][7] |
| M2 (Guinea-Pig Left Atria) | 7.86 | [3][5][7] |
| M3 (Guinea-Pig Ileum) | 6.92 | [3][5][7] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways
The M2 muscarinic receptor primarily signals through the Gi/o family of G proteins. The canonical signaling pathway and a representative experimental workflow for assessing M2 antagonism are depicted below.
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling cascade.
Logical Relationship of (S)-(+)-Dimethindene Selectivity
Caption: Binding affinity of (S)-(+)-Dimethindene.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a selective M2 muscarinic antagonist.
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines the determination of the inhibition constant (Ki) of this compound at human muscarinic receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing one of the human M1-M5 receptor subtypes.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
This compound
-
Non-specific binding control: Atropine (1 µM)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting membrane pellet. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer
-
Increasing concentrations of this compound or vehicle.
-
A fixed concentration of [3H]NMS (typically at its Kd concentration).
-
Cell membrane preparation.
-
For non-specific binding wells, add 1 µM atropine.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay in Isolated Guinea-Pig Atria (M2 Receptor)
This protocol describes the determination of the pA2 value of this compound for the M2 receptor by measuring its ability to antagonize the negative chronotropic effect of an agonist (e.g., carbachol) in isolated guinea-pig atria.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution
-
Carbachol (B1668302) (agonist)
-
This compound
-
Organ bath with physiological recording equipment
-
Force transducer
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect out the heart. Isolate the spontaneously beating atria and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the atria to equilibrate for at least 60 minutes, with regular changes of the buffer, until a stable heart rate is achieved.
-
Control Agonist Response: Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the decrease in heart rate.
-
Antagonist Incubation: Wash the tissue thoroughly to remove the agonist. Add a fixed concentration of this compound to the bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for carbachol.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) for each antagonist concentration. Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line gives the pA2 value.
cAMP Inhibition Assay (Functional M2 Assay in Cell Lines)
This protocol outlines a method to assess the functional antagonism of this compound at the M2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production in a cell line expressing the M2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M2 receptor.
-
Forskolin (adenylyl cyclase activator)
-
Muscarinic agonist (e.g., carbachol)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Culture: Culture the M2 receptor-expressing cells to an appropriate confluency in 96-well plates.
-
Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound or vehicle for a short period.
-
Stimulation: Add a fixed concentration of the muscarinic agonist followed immediately by a fixed concentration of forskolin. Forskolin will stimulate cAMP production, and the M2 agonist will inhibit this stimulation.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. The data should show a concentration-dependent reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the IC50 value for this compound's reversal of the agonist effect.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for characterizing a selective antagonist.
Conclusion
The available data robustly demonstrate that this compound is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. Its selectivity for the M2 subtype over other muscarinic receptors, particularly M1 and M3, makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of M2 receptors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other selective muscarinic receptor ligands. For professionals in drug development, the M2-selective profile of (S)-(+)-dimethindene may serve as a lead structure for the design of novel therapeutics targeting M2 receptors.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. apexbt.com [apexbt.com]
- 10. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Functional and binding studies with muscarinic M2-subtype selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pa2 determination | PPTX [slideshare.net]
The Biological Activity of (S)-Dimethindene: A Technical Guide for Researchers
An In-depth Examination of the M2-Selective Muscarinic Receptor Antagonist
This technical guide provides a comprehensive overview of the biological activity of the (S)-enantiomer of dimethindene (B1670660), with a focus on its pharmacological profile at muscarinic and histaminic receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key in vitro data, outlines experimental methodologies, and visualizes relevant signaling pathways to facilitate a deeper understanding of this compound's specific interactions and potential applications.
Executive Summary
Dimethindene is a first-generation H1 antihistamine that exists as a racemic mixture of (S)- and (R)-enantiomers. Pharmacological studies have revealed a distinct and stereoselective activity profile for each enantiomer. While the (R)-enantiomer is primarily responsible for the antihistaminic effects, the (S)-(+)-enantiomer of dimethindene has been identified as a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] This guide focuses on the biological activity of the (S)-enantiomer, presenting quantitative data from receptor binding and functional assays, detailing the experimental protocols used to derive this data, and illustrating the associated molecular signaling pathways.
Receptor Binding and Functional Activity Profile
The pharmacological profile of (S)-(+)-dimethindene has been characterized through various in vitro binding and functional assays. The data reveals a notable selectivity for the M2 muscarinic receptor subtype over other muscarinic subtypes and a significantly lower affinity for the histamine (B1213489) H1 receptor compared to its (R)-enantiomer.
Quantitative Data Summary
The binding affinities (pKi) and functional antagonist potencies (pA2) of the (S)- and (R)-enantiomers of dimethindene at various receptors are summarized in the tables below. This data is primarily derived from the comprehensive study by Pfaff et al. (1995).[1]
Table 1: Muscarinic Receptor Subtype Affinity and Potency of Dimethindene Enantiomers
| Receptor Subtype | Enantiomer | Assay Type | pKi / pA2 Value(s) | Tissue/Cell Line |
| M1 | (S)-(+)-dimethindene | Binding (pKi) | 7.08 | Human neuroblastoma NB-OF 1 cells |
| Functional (pA2) | 6.83 / 6.36 | Rabbit vas deferens / Rat duodenum | ||
| (R)-(-)-dimethindene | - | Lower potency (up to 41-fold less than S-enantiomer) | - | |
| M2 | (S)-(+)-dimethindene | Binding (pKi) | 7.78 | Rat heart |
| Functional (pA2) | 7.86 / 7.74 | Guinea-pig left atria / Rabbit vas deferens | ||
| (R)-(-)-dimethindene | - | Lower potency | - | |
| M3 | (S)-(+)-dimethindene | Binding (pKi) | 6.70 | Pancreas |
| Functional (pA2) | 6.92 / 6.96 | Guinea-pig ileum / Guinea-pig trachea | ||
| (R)-(-)-dimethindene | - | Lower potency | - | |
| M4 | (S)-(+)-dimethindene | Binding (pKi) | 7.00 | Rat striatum |
| (R)-(-)-dimethindene | - | Lower potency | - |
Data sourced from Pfaff et al. (1995).[1]
Table 2: Histamine H1 Receptor Potency of Dimethindene Enantiomers
| Receptor | Enantiomer | Assay Type | pA2 Value | Tissue/Cell Line |
| H1 | (S)-(+)-dimethindene | Functional (pA2) | 7.48 | Guinea-pig ileum |
| (R)-(-)-dimethindene | Functional (pA2) | 9.42 | Guinea-pig ileum |
Data sourced from Pfaff et al. (1995).[1]
The data clearly demonstrates that (S)-(+)-dimethindene is a potent M2-selective muscarinic receptor antagonist.[1] In contrast, the stereoselectivity is inverse at histamine H1 receptors, where the (R)-(-)-enantiomer is the eutomer.[1]
Experimental Protocols
The following sections describe the methodologies for the key experiments cited in this guide, based on the work of Pfaff et al. (1995) and standard pharmacological practices.
Muscarinic Receptor Binding Assays
These assays were performed to determine the affinity (pKi) of (S)-dimethindene for the different muscarinic receptor subtypes.
-
Objective: To quantify the binding affinity of (S)-dimethindene to M1, M2, M3, and M4 muscarinic receptors.
-
Materials:
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Membrane Preparations:
-
Test Compound: (S)-(+)-dimethindene.
-
Assay Buffer: Specific buffer composition as per standard protocols.
-
Non-specific Binding Control: Atropine (a non-selective muscarinic antagonist).
-
-
Procedure:
-
Incubate the respective membrane preparations with a fixed concentration of [3H]NMS and varying concentrations of (S)-dimethindene.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand via rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Determine non-specific binding in the presence of a high concentration of atropine.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
-
Figure 1: Workflow for Muscarinic Receptor Binding Assay.
Functional Assays for Muscarinic and Histamine Receptor Antagonism
Functional assays on isolated tissues were used to determine the antagonist potency (pA2) of the dimethindene enantiomers.
-
Objective: To measure the ability of (S)-dimethindene to inhibit agonist-induced responses in tissues expressing specific receptor subtypes.
-
Tissues:
-
General Procedure:
-
Isolate the specific tissue and mount it in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Record isometric or isotonic contractions.
-
Establish a cumulative concentration-response curve for a suitable agonist (e.g., carbachol (B1668302) for muscarinic receptors, histamine for H1 receptors).
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of the antagonist ((S)- or (R)-dimethindene) for a defined period.
-
Re-establish the agonist concentration-response curve in the presence of the antagonist.
-
Calculate the pA2 value from the Schild plot, which quantifies the potency of the antagonist.
-
Figure 2: General Workflow for Functional Antagonism Assay.
Signaling Pathways
(S)-dimethindene exerts its effects by competitively blocking the binding of the endogenous ligand, acetylcholine, to M2 muscarinic receptors. This antagonism prevents the downstream signaling cascade typically initiated by M2 receptor activation.
M2 Muscarinic Receptor Signaling Pathway (Antagonism)
M2 muscarinic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).
-
Normal Activation: When acetylcholine binds to the M2 receptor, the associated Gi protein is activated. The αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunit can directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in cellular excitability (e.g., slowing of the heart rate).
-
Antagonism by (S)-dimethindene: (S)-dimethindene binds to the M2 receptor but does not activate it. By occupying the binding site, it prevents acetylcholine from binding and initiating the inhibitory signal transduction cascade. Consequently, adenylyl cyclase activity is not suppressed, and GIRK channels are not opened by this pathway.
Figure 3: Antagonism of M2 Muscarinic Receptor Signaling.
Histamine H1 Receptor Signaling Pathway (Antagonism)
Although a much weaker antagonist at this receptor, for completeness, the H1 signaling pathway is also described. Histamine H1 receptors are GPCRs that couple to Gq/11 proteins.
-
Normal Activation: Histamine binding to the H1 receptor activates the Gq protein. The αq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and increased vascular permeability.[4]
-
Antagonism by Dimethindene: The (R)-enantiomer, and to a much lesser extent the (S)-enantiomer, binds to the H1 receptor, preventing histamine from activating the Gq/11-PLC-IP3/DAG pathway.[4]
Figure 4: Antagonism of Histamine H1 Receptor Signaling.
Conclusion
The (S)-(+)-enantiomer of dimethindene is a valuable pharmacological tool for researchers investigating the role of M2 muscarinic receptors. Its high potency and selectivity for the M2 subtype, in contrast to its (R)-enantiomer's preference for the histamine H1 receptor, make it an excellent compound for dissecting the distinct physiological and pathological roles of these two important receptor systems. This guide provides the core quantitative data and methodological context necessary for the effective design and interpretation of experiments utilizing (S)-dimethindene. Further research may leverage this compound to explore the therapeutic potential of selective M2 receptor antagonism in various disease models.
References
- 1. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimetindene H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-(+)-Dimethindene Maleate: A Technical Guide to its H1 Histamine Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the H1 histamine (B1213489) receptor affinity of (S)-(+)-Dimethindene maleate (B1232345), a selective antagonist. The document collates quantitative binding data, outlines detailed experimental methodologies for receptor affinity studies, and visualizes key biological and experimental processes.
Core Data Presentation: H1 Receptor Affinity
The affinity of (S)-(+)-Dimethindene maleate for the H1 histamine receptor has been quantified using various in vitro methods. The data presented below is crucial for understanding its potency and selectivity.
| Ligand | Parameter | Value | Species/Tissue | Reference |
| This compound | pKi | 7.48 | Not Specified | [1][2][3] |
| This compound | pA2 | 7.48 | Not Specified | |
| (-)-Dimethindene | pA2 | ~9.3 | Guinea-pig ileum | |
| (+)-Dimethindene | pA2 | 7.7 | Guinea-pig ileum | |
| Dimethindene maleate (racemic) | pA2 | 9.3 | Guinea-pig ileum | |
| Dimethindene maleate (racemic) | Ki | 1.5 x 10⁻⁹ M | Guinea-pig cerebral cortex |
Note: pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, representing the antagonist's potency in a functional assay.
H1 Histamine Receptor Signaling Pathway
The H1 histamine receptor is a G-protein-coupled receptor (GPCR) that plays a critical role in allergic and inflammatory responses.[4][5] Upon activation by histamine, the receptor initiates a signaling cascade through the Gq/11 family of G-proteins.[4][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.[5]
Caption: H1 Histamine Receptor Signaling Pathway.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of receptor affinity. Below are representative methodologies for radioligand binding and functional assays for the H1 histamine receptor.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a typical competitive binding assay to determine the inhibitory constant (Ki) of a test compound like this compound.
1. Materials:
- Membrane Preparation: Membranes from cells expressing the human H1 histamine receptor (e.g., HEK293 or CHO cells).
- Radioligand: [³H]Mepyramine (a radiolabeled H1 antagonist).
- Test Compound: this compound.
- Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mianserin).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters.
2. Procedure:
- Incubation: In a 96-well plate, combine the cell membranes, [³H]mepyramine (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
- Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
node [fillcolor="#F1F3F4", fontcolor="#202124"];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prepare [label="Prepare Reagents\n(Membranes, Radioligand,\nTest Compound)"];
incubate [label="Incubate Components\n(Total, Non-specific, and\nCompetitive Binding)"];
filter[label="Filter and Wash\nto Separate Bound and\nUnbound Ligand"];
count [label="Scintillation Counting\nto Measure Radioactivity"];
analyze [label="Data Analysis\n(Calculate IC50 and Ki)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prepare;
prepare -> incubate;
incubate -> filter;
filter -> count;
count -> analyze;
analyze -> end;
}
Caption: Radioligand Binding Assay Workflow.
Functional Assay (Schild Analysis)
This protocol outlines a method to determine the pA2 value of an antagonist using a functional assay, such as measuring the contraction of guinea-pig ileum smooth muscle.
1. Materials:
- Tissue Preparation: Isolated guinea-pig ileum segments.
- Organ Bath: A temperature-controlled organ bath with a physiological salt solution (e.g., Tyrode's solution), bubbled with carbogen (B8564812) (95% O2, 5% CO2).
- Agonist: Histamine.
- Antagonist: this compound.
- Isotonic Transducer and Recording System.
2. Procedure:
- Tissue Equilibration: Mount the ileum segment in the organ bath and allow it to equilibrate under a resting tension.
- Control Concentration-Response Curve: Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the bath and recording the resulting muscle contraction.
- Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined time.
- Second Concentration-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for histamine.
- Repeat: Repeat steps 3 and 4 with different concentrations of the antagonist.
3. Data Analysis:
- Plot the log of the histamine concentration versus the response for each antagonist concentration.
- Determine the EC50 of histamine in the absence and presence of each concentration of the antagonist.
- Calculate the dose ratio (DR), which is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in its absence.
- Create a Schild plot by plotting log(DR-1) against the log of the antagonist concentration.
- The x-intercept of the Schild plot gives the pA2 value. A slope of 1 suggests competitive antagonism.
References
- 1. Determination of some histamine H1-receptor antagonists in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of histamine receptors in the human temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(+)-Dimethindene Maleate: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of (S)-(+)-Dimethindene maleate (B1232345), a potent and selective antagonist of muscarinic M2 and histamine (B1213489) H1 receptors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
(S)-(+)-Dimethindene maleate is the maleate salt of the (S)-enantiomer of Dimethindene (B1670660). It is a white to beige powder. While the antihistaminic activity of dimethindene resides mainly in the levorotatory (R)-(-)-isomer, the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[1]
A summary of the key physicochemical properties of this compound and its racemic form, Dimethindene maleate, is presented in the table below for easy comparison.
| Property | This compound | Dimethindene maleate (racemic) |
| Molecular Formula | C₂₀H₂₄N₂ · C₄H₄O₄[2] | C₂₄H₂₈N₂O₄[3] |
| Molecular Weight | 408.49 g/mol | 408.49 g/mol [3] |
| Appearance | White to beige powder | White to off-white crystalline powder[3][4] |
| Melting Point | Not explicitly found for the (S)-(+)-enantiomer | 159-161 °C[3][4] |
| Solubility | Water: 2 mg/mL (clear solution), Soluble to 100 mM with gentle warming[5] | Water: Sparingly soluble[3][4] |
| Methanol: Soluble[3] | ||
| DMSO: Sparingly Soluble (1-10 mg/ml)[6] | ||
| Methanol: Slightly Soluble (0.1-1 mg/ml)[6] | ||
| pKa | Not explicitly found for the (S)-(+)-enantiomer | Predicted Strongest Basic: 9.7[1] |
| pKi / pA₂ | M₂ receptor: pKi = 7.78[5] | H₁ receptor: pA₂ = 9.3[7] |
| M₁ receptor: pKi = 7.08[5] | ||
| M₃ receptor: pKi = 6.70[5] | ||
| M₄ receptor: pKi = 7.00[5] | ||
| H₁ receptor: pA₂ = 7.48 / pKi = 7.48[8][5] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical parameters are outlined below. These are generalized methods applicable to pharmaceutical compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid substance is the temperature at which it transitions from a solid to a liquid state. This physical property is a crucial indicator of purity.[9][10][11]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube, which is then sealed at one end.[10][11] The sample is packed to a height of 2-3 mm by tapping the tube.[12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.[9][10][11]
-
Heating: The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the melting point.[9][13]
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded to define the melting range.[9][11] For a pure substance, this range is typically narrow.
Solubility Determination (Shake-Flask Method)
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The pKa is a measure of the strength of an acid in solution. For a basic drug like dimethindene, it indicates the pH at which the compound is 50% ionized.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.
Signaling Pathways
This compound exerts its pharmacological effects primarily through the antagonism of histamine H1 receptors and muscarinic M2 receptors. The signaling pathways associated with these receptors are depicted below.
Histamine H1 Receptor Signaling Pathway
Dimethindene is a selective histamine H1 antagonist.[14] The H1 receptor is a G-protein-coupled receptor (GPCR) linked to an intracellular Gq protein.[15] Activation of this pathway leads to the characteristic symptoms of an allergic response.
Caption: Histamine H1 Receptor Signaling Pathway.
Muscarinic M2 Receptor Signaling Pathway
(S)-(+)-Dimethindene is a potent M2-selective muscarinic receptor antagonist.[1] M2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[16][17]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scbt.com [scbt.com]
- 3. DIMETHINDENE MALEATE | 3614-69-5 [chemicalbook.com]
- 4. DIMETHINDENE MALEATE | 3614-69-5 [chemicalbook.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. davjalandhar.com [davjalandhar.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 16. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
Stereoselectivity of Dimethindene Enantiomers at Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective interactions of dimethindene (B1670660) enantiomers with muscarinic acetylcholine (B1216132) receptors (mAChRs). Dimethindene, a first-generation antihistamine, exists as a racemic mixture of (R)-(-) and (S)-(+)-enantiomers, each exhibiting distinct pharmacological profiles at both histaminic and muscarinic receptors. This document details the quantitative binding and functional data, experimental methodologies, and relevant signaling pathways to facilitate further research and drug development in this area.
Quantitative Data Summary
The enantiomers of dimethindene display significant stereoselectivity at muscarinic receptor subtypes. The (S)-(+)-enantiomer is a more potent muscarinic antagonist than the (R)-(-)-enantiomer, with a notable preference for the M2 subtype.[1] In contrast, the (R)-(-)-enantiomer is the more active component at histamine (B1213489) H1 receptors.[1] The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of the dimethindene enantiomers at various muscarinic receptor subtypes.
Table 1: Binding Affinities (pKi) of Dimethindene Enantiomers at Muscarinic Receptor Subtypes
| Enantiomer | M1 Receptor (NB-OF 1 cells) | M2 Receptor (Rat Heart) | M3 Receptor (Pancreas) | M4 Receptor (Rat Striatum) |
| (S)-(+)-Dimethindene | 7.08[1] | 7.78[1] | 6.70[1] | 7.00[1] |
| (R)-(-)-Dimethindene | < 6 (approx. 41-fold less potent than S-enantiomer)[1] | < 6 (approx. 41-fold less potent than S-enantiomer)[1] | < 6 (approx. 41-fold less potent than S-enantiomer)[1] | < 6 (approx. 41-fold less potent than S-enantiomer)[1] |
Table 2: Functional Antagonist Potencies (pA2) of Dimethindene Enantiomers at Muscarinic Receptor Subtypes
| Enantiomer | M1 Receptor (Rabbit Vas Deferens / Rat Duodenum) | M2 Receptor (Guinea-Pig Atria / Rabbit Vas Deferens) | M3 Receptor (Guinea-Pig Ileum / Trachea) |
| (S)-(+)-Dimethindene | 6.83 / 6.36[1] | 7.86 / 7.74[1] | 6.92 / 6.96[1] |
| (R)-(-)-Dimethindene | Not reported, significantly lower potency | Not reported, significantly lower potency | Not reported, significantly lower potency |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the interaction of dimethindene enantiomers with muscarinic receptors.
Radioligand Binding Assays
These assays determine the affinity of the dimethindene enantiomers for different muscarinic receptor subtypes by measuring their ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of (R)- and (S)-dimethindene at M1, M2, M3, and M4 muscarinic receptor subtypes.
Materials:
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Receptor Sources:
-
Competitors: (R)-(-)-dimethindene and (S)-(+)-dimethindene.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation, then resuspend in assay buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]NMS (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding (NSB): A high concentration of a non-labeled antagonist (e.g., 1 µM atropine), [3H]NMS, and membrane preparation.
-
Competition Binding: Serial dilutions of the dimethindene enantiomer, [3H]NMS, and membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays in Isolated Tissues
These assays measure the functional consequence of receptor binding, in this case, the antagonist effect of dimethindene enantiomers on agonist-induced muscle contraction or changes in heart rate.
Objective: To determine the antagonist potency (pA2) of (R)- and (S)-dimethindene at functional M1, M2, and M3 receptors.
Materials:
-
Tissues:
-
Agonist: A stable acetylcholine analog, such as carbachol (B1668302) or arecoline.
-
Antagonists: (R)-(-)-dimethindene and (S)-(+)-dimethindene.
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.
-
Organ Bath System: With temperature control and force transducer.
-
Data Acquisition System.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in an organ bath containing physiological salt solution at 37°C. Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with regular washing.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to establish a baseline response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of a dimethindene enantiomer for a predetermined time to allow for equilibrium (e.g., 30-60 minutes).
-
Second Agonist Concentration-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis (Schild Analysis):
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways for M1 and M2 muscarinic receptors and a general experimental workflow for characterizing the stereoselectivity of dimethindene enantiomers.
Caption: M1 Muscarinic Receptor Gq Signaling Pathway.
Caption: M2 Muscarinic Receptor Gi Signaling Pathway.
References
(S)-(+)-Dimethindene Maleate: A Technical Guide for Investigating Muscarinic Receptor Heterogeneity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of (S)-(+)-Dimethindene maleate (B1232345) as a pharmacological tool for the characterization of muscarinic acetylcholine (B1216132) receptor (mAChR) heterogeneity. Its notable selectivity for the M2 subtype over other muscarinic receptors makes it an invaluable ligand for dissecting the complex roles of these receptors in various physiological and pathophysiological processes.
Introduction to Muscarinic Receptor Heterogeneity
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five distinct subtypes, designated M1 through M5, have been identified, each with unique tissue distribution, signaling mechanisms, and physiological functions. This heterogeneity allows for a nuanced and precise regulation of cholinergic signaling.
The five subtypes can be broadly categorized based on their primary G protein-coupling preference:
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[1][2][3][4][5]
-
M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7][8]
The overlapping expression patterns and sometimes subtle functional differences between these subtypes present a significant challenge in pharmacology. Subtype-selective ligands are therefore essential tools for elucidating the specific contribution of each receptor subtype to a given physiological response.
(S)-(+)-Dimethindene Maleate: A Selective M2 Muscarinic Receptor Antagonist
(S)-(+)-Dimethindene is the (S)-enantiomer of the racemic drug dimethindene (B1670660). It has been identified as a potent and selective antagonist of the M2 muscarinic receptor subtype, exhibiting significantly lower affinity for the M1, M3, and M4 subtypes.[9][10] This selectivity profile makes it a valuable tool for isolating and studying M2 receptor function in tissues and cell systems where multiple muscarinic subtypes are co-expressed.
Quantitative Pharmacological Profile
The subtype selectivity of this compound has been quantified through various in vitro assays. The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) at different muscarinic receptor subtypes.
Table 1: Binding Affinity of (S)-(+)-Dimethindene at Human Muscarinic Receptors [11]
| Receptor Subtype | pKi | Selectivity Ratio (M2 vs. other subtypes) |
| M1 | 7.08 | 5-fold |
| M2 | 7.78 | - |
| M3 | 6.70 | 12-fold |
| M4 | 7.00 | 6-fold |
| M5 | Not Reported | - |
Table 2: Functional Antagonist Potency of (S)-(+)-Dimethindene at Various Muscarinic Receptors [9][10]
| Receptor Subtype | Tissue/Cell Preparation | pA2 |
| M1 | Rabbit vas deferens / Rat duodenum | 6.83 / 6.36 |
| M2 | Guinea-pig left atria / Rabbit vas deferens | 7.86 / 7.74 |
| M3 | Guinea-pig ileum / Guinea-pig trachea | 6.92 / 6.96 |
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To determine the Ki of this compound at human M1, M2, M3, and M4 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
Membranes from CHO cells stably expressing individual human muscarinic receptor subtypes (M1-M4).[11]
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).[11]
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[12]
-
Non-specific binding control: Atropine (B194438) (1-10 µM).[12]
-
96-well filter plates (e.g., GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine).[12][13]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .[13][14]
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13]
-
Harvesting: Terminate the assay by rapid vacuum filtration through the pre-soaked filter plates. Wash the filters four times with ice-cold wash buffer.[13]
-
Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[13]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays (Calcium Imaging)
These assays measure the functional consequence of receptor activation or blockade, such as changes in intracellular calcium concentration.
Objective: To determine the functional antagonist potency (pA2) of this compound at Gq-coupled muscarinic receptors (e.g., M1 or M3) expressed in CHO cells.
Materials:
-
CHO cells stably expressing the human M1 or M3 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Probenecid (B1678239) (to prevent dye leakage).[17]
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging.
Procedure:
-
Cell Culture: Seed the CHO cells in black, clear-bottom 96-well plates and grow to 80-90% confluency.[16]
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and probenecid (around 2.5 mM) in HBSS.[16][17]
-
Wash the cells with HBSS and then incubate with the loading buffer for 45-60 minutes at 37°C in the dark.[16][17]
-
Wash the cells twice with HBSS containing probenecid and allow them to de-esterify the dye for at least 20 minutes at room temperature.[16]
-
-
Antagonist Incubation: Incubate the cells with various concentrations of this compound or vehicle for a predetermined time.
-
Calcium Measurement:
-
Place the plate in the fluorescence reader.
-
Record a baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at 510 nm).[16]
-
Add a fixed concentration of carbachol (B1668302) (typically EC80) to all wells and immediately start recording the change in fluorescence ratio over time.
-
-
Data Analysis:
-
Determine the peak fluorescence ratio in response to the agonist.
-
Construct concentration-response curves for carbachol in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value of this compound.
-
Visualizing Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades associated with the five muscarinic receptor subtypes.
Caption: Primary signaling pathways of Gq/11- and Gi/o-coupled muscarinic receptors.
Experimental Workflow for Characterizing Receptor Subtype Contribution
This diagram outlines a typical workflow for using a subtype-selective antagonist like (S)-(+)-Dimethindene to determine the contribution of the M2 receptor to a physiological response in a tissue co-expressing multiple muscarinic subtypes.
Caption: Workflow for dissecting M2 receptor function using a selective antagonist.
Logical Relationship of Subtype-Selective Antagonism
This diagram illustrates the logical principle behind using (S)-(+)-Dimethindene to investigate muscarinic receptor heterogeneity.
Caption: Selective blockade of M2 receptors by (S)-(+)-Dimethindene.
Conclusion
This compound is a powerful and selective antagonist for the M2 muscarinic receptor. Its well-characterized pharmacological profile, combined with the detailed experimental protocols provided in this guide, enables researchers to precisely investigate the role of M2 receptors in complex biological systems. The strategic use of this tool, in conjunction with other subtype-selective ligands, will continue to advance our understanding of muscarinic receptor heterogeneity and its implications for drug discovery and development.
References
- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 3. M3 Muscarinic Receptor Interaction with Phospholipase C β3 Determines Its Signaling Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel mechanism for coupling of m4 muscarinic acetylcholine receptors to calmodulin-sensitive adenylyl cyclases: crossover from G protein-coupled inhibition to stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential coupling of m2 and m4 muscarinic receptors to inhibition of adenylyl cyclase by Gi alpha and G(o)alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
(S)-(+)-Dimethindene Maleate: A Deep Dive into its Role in CNS Research and Cognitive Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Dimethindene maleate (B1232345), the dextrorotatory enantiomer of the first-generation antihistamine dimethindene (B1670660), has emerged as a molecule of significant interest in central nervous system (CNS) research, particularly in the context of cognitive disorders. While its counterpart, (R)-(-)-dimethindene, is a potent histamine (B1213489) H1 receptor antagonist, (S)-(+)-dimethindene exhibits a distinct pharmacological profile as a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1] This stereospecificity offers a unique tool to dissect the intricate roles of histaminergic and cholinergic systems in cognitive function and to explore potential therapeutic avenues for a range of neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the current understanding of (S)-(+)-dimethindene maleate, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.
Pharmacological Profile and Receptor Binding Affinities
The differential receptor binding affinities of the dimethindene enantiomers are central to their utility in research. (S)-(+)-Dimethindene is a potent antagonist of the M2 muscarinic receptor, with lower affinity for other muscarinic receptor subtypes and the histamine H1 receptor.[1][2] Conversely, the (R)-(-)-enantiomer is a highly potent histamine H1 receptor antagonist.[1] This distinct selectivity allows for the targeted investigation of either the M2 muscarinic or H1 histaminergic systems.
Table 1: Receptor Binding Affinities of Dimethindene Enantiomers
| Compound | Receptor | pKi | pA2 | Reference |
| (S)-(+)-Dimethindene | M2 Muscarinic | 7.78 | 7.86 / 7.74 | [1][2] |
| M1 Muscarinic | 7.08 | 6.83 / 6.36 | [1][2] | |
| M3 Muscarinic | 6.70 | 6.92 / 6.96 | [1][2] | |
| M4 Muscarinic | 7.00 | - | [1][2] | |
| H1 Histamine | 7.48 | 7.48 | [1][2] | |
| (R)-(-)-Dimethindene | H1 Histamine | - | 9.42 | [1] |
| Dimethindene (racemate) | H1 Histamine | - | 9.3 | [3] |
pKi represents the negative logarithm of the inhibition constant, indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways in the Central Nervous System
The cognitive effects of this compound are mediated through its modulation of specific G-protein coupled receptor (GPCR) signaling pathways in the CNS.
M2 Muscarinic Receptor Signaling Pathway
M2 muscarinic receptors are predominantly inhibitory and are coupled to Gαi/o proteins. In the CNS, they are found both presynaptically, where they act as autoreceptors to inhibit acetylcholine release, and postsynaptically.[4] Activation of M2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4] This, in turn, can modulate the activity of protein kinase A (PKA) and influence downstream gene expression and neuronal excitability. Additionally, the βγ subunits of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal firing.[4]
Blockade of M2 receptors by (S)-(+)-dimethindene would be expected to disinhibit acetylcholine release and prevent the downstream inhibitory effects, potentially enhancing cholinergic transmission. Given the role of acetylcholine in learning and memory, this mechanism is of significant interest in the context of cognitive disorders.[5][6]
Histamine H1 Receptor Signaling Pathway
Although (S)-(+)-dimethindene has a lower affinity for H1 receptors, understanding this pathway is crucial for interpreting the effects of the racemic mixture and for comparative studies. H1 receptors are coupled to Gαq/11 proteins.[7] Upon activation by histamine, this G-protein activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including neuronal excitation and modulation of synaptic plasticity.[7] The sedative effects of first-generation antihistamines are attributed to the blockade of these excitatory signals in the CNS.[8]
Experimental Protocols
A variety of in vitro and in vivo experimental protocols are employed to characterize the effects of this compound on the CNS and cognitive function.
In Vitro Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9]
Objective: To determine the inhibition constant (Ki) of this compound for M2 muscarinic and H1 histamine receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from cell lines or specific brain regions).
-
Radioligand with high affinity and specificity for the target receptor (e.g., [3H]AF-DX 384 for M2 receptors, [3H]pyrilamine for H1 receptors).
-
This compound at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the receptor-containing membranes in a buffer solution.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Cognitive Behavioral Assays
Animal models are crucial for assessing the effects of this compound on cognitive functions such as learning and memory.
The Morris Water Maze is a widely used test for spatial learning and memory in rodents.[10][11]
Objective: To assess the effect of this compound on spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
Protocol:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated for several trials over a number of days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Drug Administration: this compound or a vehicle is administered to the animals before the trials, according to the study design.
The Radial Arm Maze is used to evaluate spatial working and reference memory.[9][12]
Objective: To assess the effect of this compound on working and reference memory.
Apparatus: An elevated maze with a central platform and a number of arms radiating outwards. Some arms are baited with a food reward.
Protocol:
-
Habituation: Animals are familiarized with the maze.
-
Training: Animals are placed on the central platform and allowed to explore the arms to find the food rewards.
-
Testing: The number of entries into baited arms (a measure of reference memory) and the number of re-entries into already visited arms (an error of working memory) are recorded.
-
Drug Administration: this compound or a vehicle is administered prior to the testing sessions.
Implications for CNS Research and Cognitive Disorders
The selective M2 receptor antagonism of this compound makes it a valuable pharmacological tool for several reasons:
-
Dissecting Cholinergic Pathways: It allows for the specific investigation of the role of M2 receptors in cognitive processes, independent of the effects on other muscarinic subtypes or the histaminergic system.
-
Investigating Cognitive Disorders: M2 receptor dysfunction has been implicated in cognitive deficits associated with aging and neurodegenerative diseases like Alzheimer's disease.[6] (S)-(+)-Dimethindene can be used in preclinical models to explore the therapeutic potential of M2 receptor blockade.[1]
-
Drug Development: It serves as a lead compound for the development of more potent and selective M2 receptor antagonists with potential therapeutic applications in cognitive enhancement.[1]
Conclusion
This compound represents a powerful and selective tool for probing the role of the M2 muscarinic receptor in the CNS. Its distinct pharmacological profile, separate from its H1 antagonist enantiomer, provides researchers with a unique opportunity to unravel the complex interplay between the cholinergic and histaminergic systems in regulating cognitive function. The continued use of this compound in well-defined experimental paradigms, as outlined in this guide, will undoubtedly contribute to a deeper understanding of the neurobiology of cognitive disorders and may pave the way for the development of novel therapeutic strategies.
References
- 1. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Physiological roles of CNS muscarinic receptors gained from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M2 Muscarinic Acetylcholine Receptor Knock-Out Mice Show Deficits in Behavioral Flexibility, Working Memory, and Hippocampal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of histamine in regulation of arousal and cognition: functional neuroimaging of histamine H1 receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. mmpc.org [mmpc.org]
- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noldus.com [noldus.com]
Dual Antagonism of (S)-(+)-Dimethindene Maleate at M2 and H1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Dimethindene maleate (B1232345) is a chiral compound that exhibits a unique pharmacological profile characterized by its dual antagonism of muscarinic M2 and histamine (B1213489) H1 receptors. This technical guide provides an in-depth overview of the quantitative pharmacology, experimental methodologies, and underlying signaling pathways associated with this dual activity. The data presented herein are intended to serve as a comprehensive resource for researchers in pharmacology and drug development, facilitating further investigation and application of (S)-(+)-Dimethindene and its analogues.
Introduction
Dimethindene (B1670660) has been historically recognized for its potent antihistaminic properties. However, closer examination of its enantiomers has revealed a distinct and functionally significant stereoselectivity. The (S)-(+)-enantiomer of dimethindene is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor, while the (R)-(-)-enantiomer is the more active component at the histamine H1 receptor.[1][2] This dual antagonism, particularly the M2 selectivity of the (S)-(+)-isomer, presents a valuable pharmacological tool for dissecting the roles of these receptors in various physiological and pathological processes. This guide will focus on the core pharmacological characteristics of (S)-(+)-Dimethindene maleate, providing detailed data and methodologies for its study.
Quantitative Pharmacological Data
The binding affinities and functional antagonist potencies of this compound and its enantiomer have been determined through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of their activity at different receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of Dimethindene Enantiomers
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) |
| (S)-(+)-Dimethindene | 7.08[3][4] | 7.78[3][4] | 6.70[3][4] | 7.00[3][4] |
| (R)-(-)-Dimethindene | Lower affinity | Lower affinity | Lower affinity | Lower affinity |
Note: The (S)-(+)-enantiomer is reported to be up to 41-fold more potent than the (R)-(-)-enantiomer in muscarinic assays.[3]
Table 2: Functional Muscarinic Receptor Antagonism (pA2) of Dimethindene Enantiomers
| Compound | M1 Receptor (pA2) | M2 Receptor (pA2) | M3 Receptor (pA2) |
| (S)-(+)-Dimethindene | 6.83 / 6.36[3][4] | 7.86 / 7.74[3][4] | 6.92 / 6.96[3][4] |
Table 3: Histamine H1 Receptor Binding Affinity (pKi) and Functional Antagonism (pA2) of Dimethindene Enantiomers
| Compound | H1 Receptor (pKi) | H1 Receptor (pA2) |
| (S)-(+)-Dimethindene | 7.16[5] | 7.48[3] |
| (R)-(-)-Dimethindene | Higher affinity | 9.42[3] |
Note: Stereoselectivity is inverse at histamine H1 receptors, with the (R)-(-)-enantiomer being the eutomer.[3]
Signaling Pathways
The antagonistic action of this compound at M2 and H1 receptors inhibits their respective downstream signaling cascades.
M2 Muscarinic Receptor Signaling Pathway
M2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[6][7] Upon activation by acetylcholine, the Gi α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[6] Antagonism by (S)-(+)-Dimethindene blocks these inhibitory effects.
H1 Histamine Receptor Signaling Pathway
The H1 receptor is a GPCR that couples to the Gq/11 family of G proteins.[8][9] Activation by histamine stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9] (S)-(+)-Dimethindene antagonizes this pathway, preventing the downstream cellular effects.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the dual antagonism of this compound.
Radioligand Binding Assays for Muscarinic Receptors
These assays are employed to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human M1, M2, M3, or M4 muscarinic receptor subtypes are cultured to confluency.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Radioligand Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
A fixed concentration of the non-selective muscarinic antagonist radioligand, [3H]N-methylscopolamine ([3H]NMS).
-
Increasing concentrations of this compound or other competing ligands.
-
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist (e.g., atropine).
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Functional Assays for H1 Receptor Antagonism
These assays are used to determine the functional potency (pA2) of this compound as an H1 receptor antagonist. A classic method involves the use of isolated guinea-pig ileum.
-
Tissue Preparation:
-
A male guinea pig is euthanized, and a segment of the terminal ileum is excised.
-
The ileum is cleaned of mesenteric attachments and luminal contents.
-
A longitudinal muscle strip is prepared and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tissue is allowed to equilibrate under a resting tension for a specified period.
-
-
Measurement of Contractions:
-
Isometric contractions of the ileum strip are recorded using a force-displacement transducer connected to a data acquisition system.
-
Cumulative concentration-response curves to histamine are generated to establish a baseline contractile response.
-
The tissue is then washed and incubated with a fixed concentration of this compound for a predetermined time.
-
A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of this compound.
-
-
Data Analysis:
-
The concentration-response curves for histamine in the absence and presence of the antagonist are plotted.
-
The rightward shift of the histamine concentration-response curve in the presence of this compound is indicative of competitive antagonism.
-
A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is determined from the Schild plot.
-
Conclusion
This compound is a valuable pharmacological agent with a well-defined dual antagonistic activity at M2 muscarinic and H1 histamine receptors. Its high selectivity for the M2 receptor over other muscarinic subtypes makes it a particularly useful tool for investigating the physiological and pathophysiological roles of M2 receptor signaling. The comprehensive quantitative data and detailed experimental protocols provided in this guide are intended to support the scientific community in further exploring the therapeutic potential and research applications of this compound. The distinct stereoselectivity of the dimethindene enantiomers underscores the importance of chiral pharmacology in drug design and development.
References
- 1. researchgate.net [researchgate.net]
- 2. AID 342990 - Displacement of [3H]N-methylscopolamine chloride from human cloned muscarinic M2 receptor expressed in CHOK1 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Histamine receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H1 receptors mediate vasodilation in guinea-pig ileum resistance vessels: characterization with computer-assisted videomicroscopy and new selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
Methodological & Application
Application Notes and Protocols for (S)-(+)-Dimethindene Maleate in Extended Pluripotent Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extended pluripotent stem cells (EPSCs) represent a groundbreaking advancement in stem cell biology, possessing the unique ability to differentiate into both embryonic and extraembryonic lineages, a capability not observed in conventional pluripotent stem cells (PSCs). This expanded potential opens new avenues for developmental biology research, regenerative medicine, and the creation of more comprehensive in vitro models of embryonic development. The establishment and maintenance of this unique pluripotent state are dependent on a specific chemical cocktail, of which (S)-(+)-Dimethindene maleate (B1232345) (DiM) is a key component.
These application notes provide a comprehensive overview of the use of DiM in the culture of EPSCs, including its role in the maintenance of pluripotency, detailed protocols for the preparation of culture media and the execution of key characterization assays, and a summary of the available quantitative data.
Mechanism of Action and Role in Pluripotency
(S)-(+)-Dimethindene maleate is a first-generation histamine (B1213489) H1-receptor antagonist. While its precise mechanism in the context of extended pluripotency is not fully elucidated, its inclusion in the LCDM culture medium (hLIF, CHIR99021, Dimethindene maleate, and Minocycline hydrochloride) is critical for the robust derivation and long-term maintenance of EPSCs.[1] The LCDM cocktail collectively acts to sustain a unique transcriptional and epigenetic state that supports both embryonic and extraembryonic potential.
The other components of the LCDM medium have well-defined roles in pluripotency. Leukemia inhibitory factor (LIF) activates the JAK/STAT3 signaling pathway, which is crucial for the self-renewal of mouse embryonic stem cells.[2] CHIR99021 is a potent inhibitor of GSK3β, leading to the activation of the canonical Wnt signaling pathway, a key regulator of pluripotency. The synergistic action of these small molecules, including DiM, creates a cellular environment that promotes the unique characteristics of EPSCs.
Data Presentation
The following tables summarize the quantitative data available on the effects of the LCDM medium, containing this compound, on the characteristics of extended pluripotent stem cells.
Table 1: Proliferation and Cloning Efficiency of hEPSCs in LCDM Medium
| Cell Line | Culture Condition | Doubling Time (hours) | Single-Cell Cloning Efficiency (%) |
| hEPSC Line 1 | LCDM Medium | ~24-30 | ~20-30 |
| Conventional hPSC | Standard Medium | ~36-48 | <1 |
Data synthesized from descriptive information in cited literature. Actual values may vary between cell lines and experimental conditions.
Table 2: Pluripotency Marker Expression in hEPSCs Cultured in LCDM Medium
| Marker | Method | Expression Status |
| OCT4 | Immunofluorescence / Flow Cytometry | Positive |
| SOX2 | Immunofluorescence / Flow Cytometry | Positive |
| NANOG | Immunofluorescence / qPCR | Positive |
| SSEA-4 | Flow Cytometry | Positive |
| TRA-1-60 | Flow Cytometry | Positive |
This table represents a summary of typical pluripotency marker expression and is not exhaustive.
Experimental Protocols
Protocol 1: Preparation of N2B27-LCDM Medium for Human EPSC Culture
Materials:
-
DMEM/F12 (Gibco)
-
Neurobasal Medium (Gibco)
-
N2 Supplement (100X, Gibco)
-
B27 Supplement (50X, Gibco)
-
GlutaMAX (100X, Gibco)
-
2-Mercaptoethanol (1000X, Millipore)
-
Human Leukemia Inhibitory Factor (hLIF) (PeproTech)
-
CHIR99021 (Tocris Bioscience)
-
This compound (Tocris Bioscience)
-
Minocycline hydrochloride (Santa Cruz Biotechnology)
-
Sterile, tissue culture-treated plates
-
Mouse Embryonic Fibroblasts (MEFs), mitotically inactivated (for feeder-dependent culture)
Procedure:
-
To prepare the N2B27 base medium, combine the following in a sterile bottle:
-
240 mL DMEM/F12
-
240 mL Neurobasal Medium
-
5 mL N2 Supplement
-
10 mL B27 Supplement
-
5 mL GlutaMAX
-
0.5 mL 2-Mercaptoethanol
-
-
Filter the N2B27 base medium through a 0.22 µm filter and store at 4°C for up to two weeks.
-
To prepare the complete N2B27-LCDM medium, supplement the N2B27 base medium with the following small molecules and cytokines to the final concentrations indicated:[1]
-
hLIF: 10 ng/mL
-
CHIR99021: 1 µM (for human EPSCs)
-
This compound: 2 µM
-
Minocycline hydrochloride: 2 µM
-
-
Warm the complete N2B27-LCDM medium to 37°C before use. The medium should be changed daily for optimal EPSC culture.
Protocol 2: Derivation of Human EPSCs from Primed hPSCs
Materials:
-
Primed human pluripotent stem cells (hPSCs)
-
Mitotically inactivated MEF feeder plates
-
N2B27-LCDM medium (Protocol 1)
-
ROCK inhibitor (Y-27632)
-
Cell dissociation reagent (e.g., TrypLE, Accutase)
-
Sterile cell culture dishes and pipettes
Procedure:
-
Culture primed hPSCs to ~70-80% confluency on a suitable matrix.
-
Aspirate the culture medium and wash the cells with DPBS.
-
Add the cell dissociation reagent and incubate at 37°C until the cells detach.
-
Gently pipette the cells to create a single-cell suspension.
-
Centrifuge the cells and resuspend the pellet in N2B27-LCDM medium supplemented with 10 µM ROCK inhibitor.
-
Plate the cells onto mitotically inactivated MEF feeder plates at an appropriate density.
-
Culture the cells in a 37°C, 5% CO2 incubator.
-
Change the N2B27-LCDM medium daily. The ROCK inhibitor can be removed after the first 24 hours.
-
Dome-shaped, naive-like colonies characteristic of EPSCs should start to appear within 5-7 days.
-
Manually pick and expand the emergent EPSC colonies onto fresh MEF feeder plates in N2B27-LCDM medium.
Protocol 3: Quantitative PCR (qPCR) for Pluripotency Gene Expression
Materials:
-
EPSC culture
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for pluripotency genes (e.g., OCT4, SOX2, NANOG) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest EPSCs and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR detection system. The cycling conditions will depend on the specific master mix and primers used.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Protocol 4: Flow Cytometry for Pluripotency Marker Analysis
Materials:
-
EPSC culture
-
Cell dissociation reagent (e.g., Accutase)
-
Fluorescently conjugated antibodies against pluripotency markers (e.g., anti-SSEA-4, anti-TRA-1-60, anti-OCT4)
-
Isotype control antibodies
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest EPSCs by dissociating them into a single-cell suspension.
-
Cell Staining (Surface Markers):
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently conjugated primary antibodies for surface markers.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Cell Staining (Intracellular Markers):
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer containing the fluorescently conjugated primary antibodies for intracellular markers.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis: Resuspend the stained cells in FACS buffer and acquire data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of cells expressing each pluripotency marker.
Mandatory Visualizations
Caption: Signaling Pathways in EPSC Maintenance.
Caption: EPSC Derivation Workflow.
References
Application Notes and Protocols for (S)-(+)-Dimethindene Maleate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Dimethindene maleate (B1232345) is a potent and selective antagonist of the histamine (B1213489) H1 receptor and the muscarinic acetylcholine (B1216132) receptor M2.[1][2][3] Its utility in biomedical research is significant, particularly in studies involving allergic reactions, inflammation, and signaling pathways mediated by these receptors.[4][5] This document provides a detailed protocol for the dissolution of (S)-(+)-Dimethindene maleate for use in various cell-based assays, ensuring optimal and reproducible results.
Data Presentation
Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized below. It is crucial to use high-purity solvents to prepare stock solutions. For cell-based assays, it is recommended to use sterile, cell culture grade water and dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | ≥20.45[1] | ≥50.0 | Solubility can be enhanced with gentle warming.[6] |
| Water | 29.24[6] | ~71.6 | Achieved with gentle warming. |
| DMSO | 82[7] | ~200.7 | Use fresh, moisture-free DMSO for best results.[7] |
| Ethanol | - | - | While specific data is limited, its high aqueous solubility suggests good solubility in ethanol. However, empirical testing is recommended. |
Molecular Weight of this compound: 408.49 g/mol
Experimental Protocols
Preparation of Stock Solutions
It is critical to prepare stock solutions accurately to ensure reproducible results in downstream applications. Freshly prepared solutions are recommended for optimal performance.
1. Using Dimethyl Sulfoxide (DMSO) as a Solvent:
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 244.8 µL of DMSO to 10 mg of the compound).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
2. Using Water as a Solvent:
-
Materials:
-
This compound powder
-
Sterile, cell culture grade water
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Follow steps 1 and 2 from the DMSO protocol.
-
Add the appropriate volume of sterile water to achieve the desired stock concentration.
-
Vortex thoroughly. Gentle warming (up to 37°C) may be required for complete dissolution.[6]
-
It is recommended to prepare aqueous solutions fresh on the day of use, as long-term storage is not advised to maintain stability and activity.[1] If short-term storage is necessary, store at 4°C for no longer than a few days.
-
Preparation of Working Solutions for Cell-Based Assays
Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium.
-
Procedure:
-
Thaw a fresh aliquot of the stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.
-
It is crucial to maintain the final concentration of the solvent (e.g., DMSO) in the cell culture medium at a non-toxic level, typically below 0.5%, as higher concentrations can affect cell viability and experimental outcomes.[8]
-
Prepare the working solution by adding the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experimental setup to account for any effects of the solvent on the cells.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for using this compound.
References
- 1. epidermal-growth-factor-receptor-994-1002-acetyl-amide.com [epidermal-growth-factor-receptor-994-1002-acetyl-amide.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 5. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 6. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of (S)-(+)-Dimethindene Maleate: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (S)-(+)-Dimethindene maleate (B1232345) in various sample types. The methodologies outlined are essential for quality control, formulation development, and pharmacokinetic studies.
(S)-(+)-Dimethindene maleate is a selective M2 muscarinic receptor antagonist and a potent H1 histamine (B1213489) receptor antagonist.[1] Accurate and precise quantification is crucial for ensuring the safety and efficacy of pharmaceutical products containing this active ingredient. The following sections detail established analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE).
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects by antagonizing the H1 histamine and M2 muscarinic receptors. Understanding the signaling pathways associated with these receptors is fundamental to comprehending its mechanism of action.
The H1 histamine receptor is a G-protein-coupled receptor (GPCR) linked to an intracellular Gq protein.[2] Upon activation by histamine, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and together with DAG, activates Protein Kinase C (PKC), leading to a pro-inflammatory response.[3] this compound acts as an antagonist at the H1 receptor, blocking this cascade.
The M2 muscarinic receptor is coupled to a Gi protein.[4] Activation by acetylcholine (B1216132) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), resulting in various inhibitory cellular responses. This compound also antagonizes this receptor, preventing the signaling cascade.
Comparative Summary of Analytical Methods
The following table summarizes the key quantitative parameters for the different analytical methods used to quantify this compound.
| Parameter | HPLC - Method 1 | HPLC - Method 2 | UV-Vis Spectrophotometry | Capillary Electrophoresis |
| Linearity Range | 1 - 8 µg/mL[7][8] | 2 - 7 µg/mL[9][10][11] | 0.2 - 2.8 µg/mL[12] | Not explicitly stated |
| Correlation Coefficient (r²) | 0.998[7][8] | >0.999[13] | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 1 µg/mL[14] | 1.16 ng/mL[13] | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 3.84 ng/mL[13] | Not explicitly stated | Not explicitly stated |
| Recovery (%) | 99.9 ± 1.0%[14] | ~100%[9] | Not explicitly stated | Validated for accuracy/recovery[15] |
| Relative Standard Deviation (RSD) | < 1.2%[7][8] | < 1.9%[9] | < 2.1%[16] | Validated for precision[15] |
Application Note & Protocol 1: High-Performance Liquid Chromatography (HPLC)
This section details two reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound in pharmaceutical preparations.
Method 1: Ion-Pair RP-HPLC
This method is suitable for the assay of this compound in capsules, oral drops, and gels.[7][8]
Experimental Workflow
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Mobile Phase: 40% Methanol in water containing 0.02% 1-heptane sulfonate, adjusted to pH 3.5 with sulfuric acid[7][8]
-
Flow Rate: 1.0 mL/min[14]
-
Detection: UV at 260 nm[14]
-
Injection Volume: 20 µL[14]
Protocols:
1. Standard Solution Preparation (10 µg/mL): a. Accurately weigh 100 mg of this compound standard and dissolve in a 100 mL volumetric flask with a diluent of 40% Methanol in water.[14] b. Dilute this stock solution 100-fold to obtain a final concentration of 10 µg/mL.[14] c. Filter the solution through a 0.45 µm membrane filter before injection.[14]
2. Sample Preparation:
-
Capsules (4 mg): a. Weigh the contents of 20 capsules and calculate the average weight. b. Transfer a quantity of powdered capsules equivalent to 50 mg of dimethindene (B1670660) maleate to a 50 mL volumetric flask.[14] c. Add the diluent (40% Methanol in water) and make up to volume. d. Further dilute to achieve a final concentration of approximately 10 µg/mL.[14] e. Filter the final solution through a 0.45 µm membrane filter before injection.[14]
-
Oral Drops (1 mg/mL): a. Pipette 5 mL of the oral drop solution into a 50 mL volumetric flask and dilute with the diluent.[14] b. Transfer 10 mL of this solution to a 100 mL volumetric flask and make up to volume with the diluent to obtain a final concentration of approximately 10 µg/mL.[14] c. Filter the solution before injection.
-
Gel (0.1%): a. Weigh an amount of gel equivalent to 10 mg of dimethindene maleate (10 g of gel) and transfer to a 100 mL volumetric flask.[7] b. Add 50 mL of diluent, shake well, and sonicate for 10 minutes.[7] c. Make up to volume with the diluent and filter. d. Dilute the resulting solution 10-fold to achieve a final concentration of approximately 10 µg/mL.[7] e. Filter the final solution before injection.
Method 2: RP-HPLC for Pharmaceutical Formulations and Water Samples
This method is suitable for the determination of this compound in various pharmaceutical dosage forms and environmental water samples.[9][10][11]
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18, 25 cm x 4.6 mm, 5 µm[9]
-
Mobile Phase: Acetate buffer (pH 4.0) : Acetonitrile (65:35 v/v)[9][10][11]
-
Injection Volume: 10 µL[11]
Protocols:
1. Standard Solution Preparation: a. Prepare a stock solution of this compound in water. b. Prepare working standard solutions in the range of 2.0-7.0 µg/mL by appropriate dilution of the stock solution with water.[11]
2. Sample Preparation:
-
Capsules: a. Mix the contents of 10 capsules thoroughly. b. Weigh an amount equivalent to 10 mg of dimethindene maleate and transfer to a 100 mL beaker.[9] c. Add 50 mL of water and mix for 30 minutes.[9] d. Filter the solution and quantitatively transfer to a 1 L volumetric flask, making up to volume with water.[9] e. The determination of dimethindene maleate proceeds as described under the recommended procedure.[9]
-
Oral Drops and Syrup: a. Mix the contents of 5 bottles.[17] b. Transfer an aliquot equivalent to 10 mg of dimethindene maleate into a 1 L volumetric flask and dilute to volume with distilled water.[17]
-
Water Samples: a. Collect tap or river water samples in a clean polyethylene (B3416737) container. b. Filter the samples through Whatman No. 41 filter paper.[17] c. If the samples are free from dimethindene maleate, synthetic samples can be prepared by adding known concentrations of the analyte.[17]
Application Note & Protocol 2: UV-Vis Spectrophotometry
This method provides a simple and cost-effective approach for the determination of this compound in pure form and pharmaceutical preparations. The method is based on the oxidation of the drug with potassium permanganate (B83412) in an alkaline medium.[12][16]
Experimental Workflow
Instrumentation and Reagents:
-
Spectrophotometer: UV-Visible spectrophotometer
-
Reagents:
-
Potassium permanganate (KMnO₄) solution (0.02 M)
-
Sodium hydroxide (B78521) (NaOH) solution (10 N)
-
This compound standard solution
-
Protocol:
-
Transfer different aliquots of the standard dimethindene solution (equivalent to 5-70 µg) into a series of 25 mL volumetric flasks.[16]
-
Add 7 mL of 10 N NaOH and 4 mL of 0.02 M KMnO₄ to each flask.[16]
-
Allow the reaction to proceed for 5 minutes with occasional shaking.[16]
-
Make up the volume to the mark with distilled water and mix well.[16]
-
Measure the absorbance of the bluish-green colored product at 610 nm against a reagent blank.[12][16]
-
Construct a calibration curve by plotting absorbance versus concentration.
Application Note & Protocol 3: Capillary Electrophoresis (CE)
This method is particularly useful for the enantioselective separation and quantification of dimethindene enantiomers in various pharmaceutical formulations.[1][15]
Experimental Workflow
Instrumentation and Conditions:
-
CE System: Standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica
-
Running Buffer: 20 mmol/L ε-aminocaproic acid adjusted to pH 4.5 with acetic acid, containing 2.5 mg/mL carboxyethyl-β-cyclodextrin (chiral selector) and 0.1% (w/v) methylhydroxyethylcellulose (electroosmotic flow suppressor).[15]
-
Detection: UV absorbance
Protocol:
-
Prepare the running buffer as described above.
-
Prepare standard and sample solutions of this compound in an appropriate solvent.
-
Flush the capillary with the running buffer.
-
Inject the sample or standard solution into the capillary using hydrodynamic injection.
-
Apply the separation voltage and record the electropherogram.
-
Identify and quantify the enantiomers based on their migration times and peak areas. The method has been successfully validated for sensitivity, linearity, precision, and accuracy.[15]
These detailed protocols and application notes provide a comprehensive resource for the accurate and reliable quantification of this compound in a variety of sample matrices, supporting drug development and quality control efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. SMPDB [smpdb.ca]
- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 9. ijpsr.info [ijpsr.info]
- 10. [PDF] HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing | Semantic Scholar [semanticscholar.org]
- 11. ijpsr.info [ijpsr.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of dimethindene enantiomers in pharmaceuticals by capillary electrophoresis with carboxyethyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Chiral Separation of Dimethindene Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethindene (B1670660) is a first-generation antihistamine and anticholinergic agent used to relieve allergic conditions. It exists as a racemic mixture of two enantiomers, (R)-(-)-dimethindene and (S)-(+)-dimethindene. The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to separate and quantify individual enantiomers is crucial for drug development, quality control, and clinical studies. This application note provides a detailed protocol for the chiral separation of dimethindene enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.
Principle of Chiral Separation
The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives, are widely used for their broad applicability in resolving a wide range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in their chromatographic separation.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV detector is suitable.
-
Chiral Column: A column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel® OD or a similar column) is recommended.
-
Reagents: HPLC grade acetonitrile, methanol, ammonium (B1175870) bicarbonate, and water are required.
-
Sample: A standard of racemic dimethindene maleate (B1232345).
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the chiral separation of dimethindene enantiomers.
| Parameter | Recommended Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Bicarbonate (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient (approximately 25°C) |
| Injection Volume | 10 µL |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic dimethindene maleate and dissolve it in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
Data Presentation
The following table presents typical retention data for the chiral separation of dimethindene enantiomers under the specified conditions.
| Compound | Retention Time (min) |
| (S)-(+)-Dimethindene | (example: 5.8) |
| (R)-(-)-Dimethindene | (example: 6.5) |
Experimental Workflow
The following diagram illustrates the experimental workflow for the chiral separation of dimethindene enantiomers.
Caption: Workflow for Chiral HPLC Analysis of Dimethindene.
Logical Relationship of Chiral Recognition
The diagram below illustrates the principle of chiral recognition on a polysaccharide-based chiral stationary phase.
Caption: Principle of Chiral Recognition and Separation.
Application of (S)-(+)-Dimethindene Maleate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-(+)-Dimethindene maleate (B1232345) is a chiral compound that exhibits a dual antagonistic activity on two important receptor systems in the central nervous system (CNS), making it a valuable tool for neuroscience research. It is the (S)-enantiomer of the racemic mixture dimethindene (B1670660), a first-generation antihistamine.[1] While the (R)-enantiomer is primarily responsible for the potent histamine (B1213489) H1 receptor antagonism, the (S)-(+)-enantiomer displays a selective and potent antagonism of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] This unique pharmacological profile allows for the dissection of the roles of both histaminergic and muscarinic pathways in various neurological processes.
The primary application of (S)-(+)-Dimethindene maleate in neuroscience stems from its ability to selectively block M2 receptors with a lower affinity for M1, M3, and M4 subtypes.[2] M2 receptors are predominantly found in the heart but are also present in the CNS, where they act as autoreceptors on cholinergic neurons, inhibiting acetylcholine release.[3] By antagonizing these receptors, this compound can enhance cholinergic transmission, a mechanism that is of significant interest in research on cognitive function, learning, and memory.[2] This makes it a potential tool for investigating the therapeutic hypothesis that M2 receptor blockade could be beneficial in treating cognitive disorders such as Alzheimer's disease.[2]
Furthermore, its activity as a histamine H1 receptor antagonist, although less potent than its M2 antagonism, allows for the study of the histaminergic system's role in arousal, sleep-wake cycles, and neuroinflammation. As a first-generation antihistamine, dimethindene can cross the blood-brain barrier, leading to central effects such as sedation. However, studies on its psychomotor effects have yielded results that are not significantly different from placebo in some tests.[4] This characteristic can be exploited in studies aiming to differentiate the central effects of H1 antagonism from other sedative mechanisms.
Key Research Applications:
-
Investigation of M2 Muscarinic Receptor Function in Cognition: Due to its M2 selectivity, this compound can be used in both in vitro and in vivo models to explore the role of M2 receptors in learning, memory, and attention.
-
Modulation of Cholinergic Neurotransmission: As an M2 antagonist, it can be employed to study the downstream effects of enhanced acetylcholine release in various brain regions.
-
Dissecting Histaminergic and Cholinergic Pathways: The dual activity of the racemate, or the specific activity of the (S)-(+)-enantiomer, can be used to differentiate the physiological roles of histamine H1 and muscarinic M2 receptors in the CNS.
-
Tool for Target Validation: In drug discovery, this compound can serve as a reference compound for the development of novel M2-selective antagonists for the potential treatment of cognitive deficits.[2]
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and its related compounds at various receptors.
Table 1: Muscarinic Receptor Binding Affinities of (S)-(+)-Dimethindene
| Receptor Subtype | pKi | Reference |
| M1 | 7.08 | [2] |
| M2 | 7.78 | [2] |
| M3 | 6.70 | [2] |
| M4 | 7.00 | [2] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Histamine H1 Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Parameter | Value | Reference |
| (S)-(+)-Dimethindene | H1 | pKi | 7.48 | |
| (R)-(-)-Dimethindene | H1 | pA2 | 9.42 | [2] |
| Dimethindene maleate (racemate) | H1 | Ki | 1.5 x 10⁻⁹ M | [5] |
| Dimethindene maleate (racemate) | H1 | pA2 | 9.33 | [5] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the histamine H1 receptor.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine.
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled competitor (for non-specific binding): Mepyramine or another high-affinity H1 antagonist.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding).
-
50 µL of unlabeled competitor (e.g., 10 µM Mepyramine) for non-specific binding.
-
50 µL of the desired concentration of this compound.
-
-
Add 50 µL of [³H]-mepyramine (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
Guinea Pig Ileum Contraction Assay
This functional assay is used to determine the antagonist potency (pA2 value) of this compound at the histamine H1 receptor.
Materials:
-
Male guinea pig (250-350 g).
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6).
-
Histamine dihydrochloride (B599025) (agonist).
-
This compound (antagonist).
-
Organ bath with an isotonic transducer and data acquisition system.
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
Procedure:
-
Euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileal segment and cut it into 2-3 cm pieces.
-
Mount a segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen gas.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 30 minutes, with washes every 15 minutes.
-
Obtain a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the contractile response.
-
Wash the tissue repeatedly with Tyrode's solution until the baseline is restored.
-
Incubate the tissue with a known concentration of this compound for 20-30 minutes.
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for histamine.
-
Repeat steps 6-8 with different concentrations of this compound.
-
Calculate the dose-ratio for each antagonist concentration and construct a Schild plot to determine the pA2 value.
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and its Antagonism by this compound.
Caption: Workflow for a Histamine H1 Receptor Radioligand Binding Assay.
Caption: Logical Relationships of this compound's Dual Antagonism in Neuroscience.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 4. Effects of dimethindene maleate on psychomotor performance in the oculodynamic test compared with placebo and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In vivo Dosing and Administration of (S)-(+)-Dimethindene Maleate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo dosing and administration of (S)-(+)-Dimethindene maleate (B1232345) in common animal models. This document is intended to serve as a comprehensive resource for researchers investigating the pharmacological properties of this compound.
Introduction
(S)-(+)-Dimethindene maleate is the dextrorotatory enantiomer of dimethindene, a first-generation antihistamine. While the racemate and the (R)-(-)-enantiomer are primarily known for their histamine (B1213489) H1 receptor antagonism, this compound exhibits a distinct pharmacological profile with high selectivity as a muscarinic M2 receptor antagonist.[1][2] This unique characteristic makes it a valuable tool for dissecting the roles of muscarinic and histaminergic signaling in various physiological and pathological processes.
Understanding the appropriate in vivo dosing and administration is critical for obtaining reliable and reproducible experimental data. This document outlines recommended dosage ranges, administration routes, and detailed protocols for the use of this compound in mice and rats.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages of Dimethindene maleate in various animal models. It is important to note that much of the available literature pertains to the racemic mixture or the (R)-(-)-enantiomer. Researchers should use these data as a starting point and perform dose-response studies to determine the optimal concentration of this compound for their specific experimental model.
Table 1: In Vivo Dosages of Dimethindene Maleate in Mice
| Animal Model | Administration Route | Dosage | Frequency | Observed Effect/Note | Reference |
| C57BL/6 Mice | Intraperitoneal (i.p.) | 0.25 mg/animal | Single dose | Delayed skin wound healing | [3] |
Table 2: In Vivo Dosages of Dimethindene Maleate in Rats
| Animal Model | Administration Route | Dosage | Frequency | Observed Effect/Note | Reference |
| Sprague-Dawley Rats | Not specified | Not specified | Not specified | (S)-(+)-enantiomer metabolized to a lesser extent than (R)-(-)-enantiomer | [4] |
Experimental Protocols
Preparation of Dosing Solutions
This compound is soluble in water with gentle warming. For in vivo administration, sterile physiological saline (0.9% NaCl) is a recommended vehicle.
Protocol for Preparing a 1 mg/mL Stock Solution:
-
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Water bath (optional, for gentle warming)
-
Sterile filter (0.22 µm)
-
Sterile syringe
-
-
Procedure: a. Aseptically weigh the desired amount of this compound powder. b. Transfer the powder to a sterile conical tube. c. Add a small volume of sterile physiological saline to the tube. d. Vortex the solution until the powder is fully dissolved. If necessary, warm the solution in a water bath at 37°C for a few minutes to aid dissolution. e. Once dissolved, add sterile physiological saline to reach the final desired concentration (e.g., for a 1 mg/mL solution, add saline to a final volume of 1 mL for every 1 mg of powder). f. Vortex the solution again to ensure homogeneity. g. For intravenous administration, it is critical to filter the final solution through a 0.22 µm sterile filter to remove any potential particulates and ensure sterility. h. Store the prepared solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C for long-term storage. Protect from light.
Administration Routes
The choice of administration route depends on the experimental design, including the desired speed of onset and duration of action.
-
Animal Model: Mouse, Rat
-
Maximum Injection Volume:
-
Mouse: 10 mL/kg
-
Rat: 10 mL/kg
-
-
Needle Gauge: 25-27 G for mice, 23-25 G for rats
Protocol for Intraperitoneal Injection:
-
Restraint: Manually restrain the mouse or rat, exposing the abdomen. For rats, a two-person technique may be necessary.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.
-
Injection: Insert the needle at a 10-15 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Inject the solution slowly and steadily.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
-
Animal Model: Mouse, Rat
-
Maximum Injection Volume:
-
Mouse: 10 mL/kg
-
Rat: 5-10 mL/kg
-
-
Needle Gauge: 25-27 G for mice, 23-25 G for rats
Protocol for Subcutaneous Injection:
-
Restraint: Gently scruff the animal to lift a fold of skin. The area between the shoulder blades is a common site.
-
Injection: Insert the needle into the base of the tented skin, parallel to the body. Aspirate to check for blood.
-
Administration: Inject the solution to form a small bleb under the skin.
-
Post-injection Monitoring: Monitor the injection site for any signs of irritation or inflammation.
-
Animal Model: Mouse, Rat
-
Maximum Gavage Volume:
-
Mouse: 10 mL/kg
-
Rat: 10 mL/kg
-
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of appropriate size for the animal.
Protocol for Oral Gavage:
-
Restraint: Firmly restrain the animal in a vertical position to straighten the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the mouth, over the tongue, and advance it along the roof of the mouth into the esophagus. The animal should swallow the tube. Do not force the needle.
-
Administration: Once the needle is in the correct position (a slight resistance may be felt as it passes the cardiac sphincter), administer the solution slowly.
-
Post-gavage Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Animal Model: Mouse, Rat (typically via the lateral tail vein)
-
Maximum Injection Volume (Bolus):
-
Mouse: 5 mL/kg
-
Rat: 5 mL/kg
-
-
Needle Gauge: 27-30 G for mice, 25-27 G for rats
Protocol for Intravenous Injection:
-
Warming: Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Restraint: Place the animal in a suitable restrainer.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle. A successful cannulation is often indicated by a flash of blood in the needle hub.
-
Administration: Inject the solution slowly. Resistance or the formation of a bleb indicates an unsuccessful injection.
-
Post-injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound primarily acts as a muscarinic M2 receptor antagonist. The diagram below illustrates the canonical signaling pathway associated with M2 receptor activation, which this compound would inhibit.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study investigating the effects of this compound.
Conclusion
These application notes and protocols provide a foundational guide for the in vivo use of this compound in animal models. Researchers are encouraged to adapt these protocols to their specific experimental needs and to conduct preliminary dose-finding studies to establish optimal experimental parameters. Careful consideration of the distinct pharmacological properties of the (S)-(+)-enantiomer is crucial for the accurate interpretation of experimental outcomes.
References
Application Notes and Protocols: Utilizing (S)-(+)-Dimethindene Maleate in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Dimethindene maleate (B1232345) is a selective antagonist of the histamine (B1213489) H1 receptor and a subtype-selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1] While traditionally used for its antihistamine effects[2], recent research has highlighted its utility in stem cell biology, notably as a key component of the LCDM cocktail for generating and maintaining extended pluripotent stem cells (EPSCs).[3][4][5] This unique pharmacological profile suggests its potential as a valuable tool for modulating differentiation and proliferation within organoid culture systems. These application notes provide an overview of its potential applications, mechanistic insights, and detailed protocols for its use in intestinal and cerebral organoid cultures.
Mechanism of Action
(S)-(+)-Dimethindene maleate exerts its effects primarily through the blockade of two distinct receptor types:
-
Histamine H1 Receptor (H1R) Antagonism: Histamine signaling via H1R is involved in various cellular processes, including proliferation and differentiation. In the context of stem cells, H1R activation has been shown to promote neuronal differentiation.[6] Blockade of H1R can, therefore, be hypothesized to modulate cell fate decisions, potentially inhibiting certain differentiation pathways while favoring others.
-
Muscarinic M2 Receptor (M2R) Antagonism: M2 receptors are Gαi-coupled receptors that, upon activation, typically lead to a decrease in intracellular cAMP levels.[7] Activation of M2R has been demonstrated to inhibit the proliferation and migration of mesenchymal stem cells.[8] As a selective M2R antagonist, this compound can be expected to counter these inhibitory effects, potentially promoting the proliferation of M2R-expressing progenitor cells within organoids.
Potential Applications in Organoid Systems
Based on its mechanism of action, this compound can be explored for several applications in organoid research:
-
Generation and Maintenance of Extended Pluripotent Stem Cells (EPSCs) for Organoid Initiation: As a component of the LCDM cocktail, it facilitates the establishment of EPSCs, which have a broader developmental potential than conventional pluripotent stem cells (PSCs), capable of contributing to both embryonic and extra-embryonic lineages.[3][5] This can be advantageous for generating more complex and robust organoids.
-
Modulation of Neuronal Differentiation in Brain Organoids: Given the role of H1R in promoting neuronal differentiation, the application of this compound could be investigated to control the timing and extent of neurogenesis in cerebral organoid models.
-
Enhancement of Proliferation in Intestinal Organoids: By blocking the inhibitory signals of the M2R, this compound may enhance the proliferation of intestinal stem cells and progenitors, potentially leading to larger and more rapidly growing organoids.
Data Presentation: Illustrative Quantitative Effects
The following tables present hypothetical, yet plausible, quantitative data based on the known biological roles of H1 and M2 receptors. This data is intended to be illustrative of the types of effects that could be investigated and quantified.
Table 1: Effect of this compound on Human Intestinal Organoid Size
| Treatment Group | Concentration (µM) | Mean Organoid Diameter (µm) at Day 7 (± SD) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 350 ± 25 | 1.0 |
| (S)-(+)-Dimethindene | 0.5 | 385 ± 30 | 1.1 |
| (S)-(+)-Dimethindene | 2.0 | 475 ± 35 | 1.36 |
| (S)-(+)-Dimethindene | 5.0 | 510 ± 40 | 1.46 |
Table 2: Effect of this compound on Neuronal Marker Expression in Human Cerebral Organoids
| Treatment Group | Concentration (µM) | % MAP2-positive Area (± SD) at Day 40 | % Ki67-positive Area (± SD) at Day 40 |
| Vehicle Control (DMSO) | 0 | 45 ± 5 | 20 ± 3 |
| (S)-(+)-Dimethindene | 0.5 | 41 ± 4 | 22 ± 2 |
| (S)-(+)-Dimethindene | 2.0 | 35 ± 6 | 28 ± 4 |
| (S)-(+)-Dimethindene | 5.0 | 31 ± 5 | 35 ± 3 |
Signaling Pathways
To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
Protocol 1: Generation of Extended Pluripotent Stem Cells (EPSCs) using LCDM Cocktail
This protocol is adapted from established methods for converting human pluripotent stem cells (hPSCs) to EPSCs.[4][5]
Materials:
-
Human Pluripotent Stem Cells (hPSCs)
-
Matrigel-coated culture plates
-
mTeSR1 medium
-
Accutase
-
Y-27632 (ROCK inhibitor)
-
Knockout DMEM/F12
-
Neurobasal medium
-
B27 supplement
-
N2 supplement
-
Knockout Serum Replacement (KSR)
-
GlutaMAX
-
Non-essential amino acids (NEAA)
-
Penicillin-Streptomycin
-
β-mercaptoethanol
-
Recombinant human LIF (10 ng/mL)
-
CHIR99021 (1 µM)
-
This compound (2 µM)
-
Minocycline hydrochloride (2 µM)
-
IWR-endo-1 (1 µM)
Procedure:
-
Preparation of LCDM-IY Medium:
-
Prepare a basal medium by mixing Knockout DMEM/F12 and Neurobasal medium (1:1).
-
Supplement the basal medium with 0.5x B27, 0.5x N2, 5% KSR, 1% GlutaMAX, 1% NEAA, 1% Penicillin-Streptomycin, and 0.1 mM β-mercaptoethanol.
-
On the day of use, add the following small molecules and cytokine to the required volume of supplemented basal medium:
-
human LIF (final concentration: 10 ng/mL)
-
CHIR99021 (final concentration: 1 µM)
-
This compound (final concentration: 2 µM)
-
Minocycline hydrochloride (final concentration: 2 µM)
-
IWR-endo-1 (final concentration: 1 µM)
-
Y-27632 (final concentration: 2 µM)
-
-
Filter-sterilize the complete LCDM-IY medium.
-
-
Conversion of hPSCs to EPSCs:
-
Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 70-80% confluency.
-
Aspirate the medium and wash the cells with DPBS.
-
Add Accutase and incubate at 37°C until cells detach.
-
Gently collect the cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in mTeSR1 medium supplemented with 10 µM Y-27632.
-
Seed the cells onto a new Matrigel-coated plate at an appropriate density.
-
After 24 hours, aspirate the medium and replace it with fresh, pre-warmed LCDM-IY medium.[4]
-
Culture the cells for 5-7 days, changing the medium daily. Observe the morphological change from flat, primed-state colonies to dome-shaped EPSC colonies.[4]
-
Once established, passage the EPSCs every 3-4 days using single-cell dissociation.
-
Protocol 2: Investigating the Effect of this compound on Human Intestinal Organoid (HIO) Growth
This protocol describes how to treat established HIOs derived from PSCs with this compound to assess its impact on proliferation and size.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptors involved in the regulation of neural stem cell proliferation and differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-(+)-Dimethindene Maleate in Immunological and Allergy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Dimethindene maleate (B1232345) is a potent and selective first-generation histamine (B1213489) H1 receptor antagonist.[1] It is the biologically active enantiomer of dimethindene (B1670660), exhibiting high affinity for the H1 receptor and, to a lesser extent, for muscarinic receptors.[2][3] These characteristics make it a valuable tool in immunological and allergy research, particularly for investigating the role of histamine in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of (S)-(+)-Dimethindene maleate in relevant research models.
Mechanism of Action
This compound primarily exerts its effects by acting as an inverse agonist at the histamine H1 receptor.[4][5] Histamine, a key mediator in allergic reactions, is released from mast cells and basophils upon allergen exposure.[4] It then binds to H1 receptors on various cell types, including smooth muscle and endothelial cells, triggering a signaling cascade that leads to the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and nerve stimulation, resulting in itching, redness, and swelling.[4] this compound competitively blocks the binding of histamine to the H1 receptor, thereby preventing the downstream signaling events.[4]
The H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gαq subunit. Upon activation by histamine, Gαq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with an allergic reaction. This compound, by blocking the initial binding of histamine, inhibits this entire pathway.
Data Presentation
Receptor Binding Affinities
The following table summarizes the binding affinities of this compound and its racemate for various receptors, providing a quantitative measure of its potency and selectivity. Lower Ki and higher pKi values indicate greater binding affinity.
| Compound | Receptor | Method | Ki (nM) | pKi | Source(s) |
| Dimethindene (racemate) | Histamine H1 | Ligand Binding | 1.5 | 9.33 | |
| (S)-(+)-Dimethindene | Histamine H1 | Not Specified | - | 7.48 | [6][7] |
| Dimethindene (racemate) | Muscarinic M1 | Ligand Binding | 64 | - | |
| (S)-(+)-Dimethindene | Muscarinic M1 | Not Specified | - | 7.08 | [6][7] |
| (S)-(+)-Dimethindene | Muscarinic M2 | Not Specified | - | 7.78 | [6][7] |
| (S)-(+)-Dimethindene | Muscarinic M3 | Not Specified | - | 6.70 | [6][7] |
| (S)-(+)-Dimethindene | Muscarinic M4 | Not Specified | - | 7.00 | [6][7] |
| Dimethindene (racemate) | Serotonin (5-HT2A) | Ligand Binding | 2400 | - |
In Vivo Efficacy in Allergic Rhinitis Models (Vienna Challenge Chamber)
The Vienna Challenge Chamber is a controlled environment used to expose subjects with seasonal allergic rhinitis to a constant concentration of allergens, allowing for the standardized assessment of treatment efficacy.
| Treatment | Dosage | Primary Outcome | Result | Source(s) |
| Dimethindene maleate nasal spray | 0.1% (0.56 mg total daily dose) | Total Nasal Symptom Score (TNSS) | Statistically significant reduction in TNSS compared to placebo. | [8][9] |
| Dimethindene maleate sustained-release pellets | 4 mg | Nasal response and clinical symptoms | Statistically significant reduction in nasal response and symptoms for at least 16 hours. | [10] |
| Dimethindene maleate sustained-release pellets | 8 mg | Nasal response and clinical symptoms | Pronounced efficacy over 4 mg, though not statistically significant. | [10] |
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Workflow for Histamine-Induced Wheal and Flare Test.
Caption: Mechanism of Action of this compound.
Experimental Protocols
In Vitro Models
This competitive radioligand binding assay determines the affinity of this compound for the histamine H1 receptor.
Materials:
-
Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]mepyramine (at a concentration close to its Kd), and varying concentrations of this compound or vehicle.
-
To determine non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., mianserin) to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the ability of this compound to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3 cells).
-
Anti-DNP IgE.
-
DNP-HSA (antigen).
-
This compound.
-
Tyrode's buffer.
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.
-
Stop solution: Glycine or sodium carbonate buffer.
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Induce degranulation by adding DNP-HSA to the wells. Include a positive control (e.g., ionomycin (B1663694) or compound 48/80) and a negative control (buffer only).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
To measure total β-hexosaminidase release, lyse the cells in a separate set of wells with Triton X-100.
-
Add the pNAG substrate solution to all wells containing supernatant or cell lysate.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells.
In Vivo Models
This is a classic method to assess the in vivo antihistaminic activity of a drug.
Materials:
-
Healthy human volunteers.
-
This compound (oral or topical formulation).
-
Placebo control.
-
Histamine solution (e.g., 10 mg/mL).
-
Saline solution (negative control).
-
Skin prick lancets or intradermal needles.
-
Ruler or digital imaging system for measuring wheal and flare areas.
Procedure:
-
Administer this compound or placebo to the subjects in a double-blind, crossover design.
-
At specified time points after drug administration, perform skin prick tests on the volar surface of the forearm.
-
Apply a drop of histamine solution and a drop of saline (negative control) to the skin.
-
Prick the skin through each drop with a lancet.
-
After a set time (typically 15-20 minutes), outline the wheal and flare responses with a pen and transfer the outlines to a transparent tape for a permanent record, or use a digital imaging system.[11]
-
Measure the area of the wheal and flare for each test site.
-
Compare the size of the wheal and flare reactions in the drug-treated versus placebo-treated groups to determine the inhibitory effect of this compound.
This ex vivo assay is used to determine the H1-antagonist activity of a compound on smooth muscle contraction.
Materials:
-
Guinea pig.
-
Tyrode's solution.
-
Histamine.
-
This compound.
-
Organ bath with an isotonic transducer and recording system.
-
Carbogen (B8564812) gas (95% O2, 5% CO2).
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileum segment and suspend it in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen gas.[6][7]
-
Allow the tissue to equilibrate under a slight tension.
-
Establish a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a specified period.
-
In the presence of this compound, re-establish the histamine concentration-response curve.
-
A parallel rightward shift in the histamine concentration-response curve indicates competitive antagonism. Calculate the pA2 value to quantify the antagonist potency of this compound.
This clinical research model provides a controlled environment to evaluate the efficacy of anti-allergic drugs.
Procedure:
-
Select subjects with a confirmed history of seasonal allergic rhinitis to a specific pollen (e.g., grass pollen).[8][10]
-
In a double-blind, placebo-controlled, crossover study design, administer this compound (e.g., as a nasal spray or oral formulation) or placebo to the subjects for a specified duration.[8][10]
-
Expose the subjects to a constant and controlled concentration of the relevant allergen in the Vienna Challenge Chamber for a defined period (e.g., 4 hours).[8][10]
-
During and after the allergen exposure, assess nasal and ocular symptoms using a standardized scoring system (e.g., Total Nasal Symptom Score - TNSS), which typically includes rhinorrhea, nasal itching, sneezing, and nasal congestion.[12]
-
Objective measurements such as nasal airflow and the weight of nasal secretions can also be collected.[8]
-
Compare the symptom scores and objective measures between the this compound and placebo treatment periods to determine the efficacy of the drug in preventing or reducing allergic rhinitis symptoms.
Conclusion
This compound is a well-characterized and potent H1 histamine receptor antagonist that serves as an essential tool for researchers in the fields of immunology and allergy. The detailed protocols and data presented in these application notes provide a comprehensive guide for its effective use in a variety of established in vitro and in vivo research models. These models are crucial for elucidating the mechanisms of allergic inflammation and for the preclinical and clinical development of novel anti-allergic therapies.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. abmgood.com [abmgood.com]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Efficacy of intranasally applied dimethindene maleate solution as spray in adult volunteers with symptoms of seasonal allergic rhinitis in the Vienna challenge chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and tolerability of intranasally applied dimetindene maleate solution versus placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-related control of allergic rhinitis symptoms by a H1-receptor antagonist. Finding the proper doses [correction of dosis] of dimethindene maleate in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fluticasone furoate versus placebo in symptoms of grass-pollen allergic rhinitis induced by exposure in the Vienna Challenge Chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of (S)-(+)-Dimethindene maleate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of (S)-(+)-Dimethindene maleate (B1232345).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the solubilization of (S)-(+)-Dimethindene maleate in aqueous solutions.
1. Low or Inconsistent Aqueous Solubility
-
Question: I am observing a much lower solubility for this compound in water than expected, or my results are inconsistent. What could be the cause?
-
Answer: The reported aqueous solubility of this compound is approximately 2 mg/mL.[1][2] However, this can be influenced by several factors:
-
Temperature: The solubility of this compound is temperature-dependent. One study indicates that at 40°C, it is completely soluble in purified water.[3] Gentle warming can significantly increase solubility.
-
pH of the Solution: As a basic compound, the solubility of this compound is expected to be pH-dependent. At lower pH values (acidic conditions), where the molecule is protonated, its solubility in water is generally higher.
-
Solid-State Properties: The crystalline form of the compound can affect its solubility. Ensure you are using a consistent batch and form of the material.
-
Equilibration Time: It is crucial to allow sufficient time for the solution to reach equilibrium. Thermodynamic solubility is typically determined after 24-72 hours of agitation.[4]
-
2. Precipitation of the Compound Upon Standing
-
Question: I was able to dissolve this compound, but it precipitated out of solution after some time. Why is this happening and how can I prevent it?
-
Answer: Precipitation upon standing can be due to a few reasons:
-
Supersaturation: You may have created a supersaturated solution, especially if heat was used for dissolution and the solution was then cooled. The excess solute will precipitate out as the solution returns to a lower energy state.
-
pH Shift: A change in the pH of the solution can cause precipitation. For example, absorption of atmospheric CO2 can lower the pH of unbuffered solutions, potentially affecting the solubility of pH-sensitive compounds.
-
Instability: this compound is known to be stable in aqueous and acidic solutions but shows significant degradation under basic and oxidative conditions.[5] Degradation products may be less soluble and precipitate. It is recommended to use freshly prepared solutions and store them under appropriate conditions (e.g., protected from light and strong bases/oxidizing agents).
-
3. Difficulty in Preparing Concentrated Stock Solutions
-
Question: I need to prepare a concentrated stock solution of this compound in an aqueous buffer for my experiments, but I am struggling to reach the desired concentration. What are my options?
-
Answer: To prepare more concentrated aqueous solutions of this compound, you can explore the following strategies:
-
pH Adjustment: Lowering the pH of your aqueous buffer will likely increase the solubility. Experiment with buffers in the acidic pH range (e.g., pH 4-6) to find the optimal condition for your desired concentration.
-
Use of Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can significantly enhance solubility. Propylene (B89431) glycol has been identified as an optimal solvent for dissolving dimethindene (B1670660) maleate.[3][5] A study has shown that at 40°C, dimethindene maleate is completely soluble in both purified water and propylene glycol, regardless of their ratio.[3] You can try preparing solutions with varying percentages of propylene glycol in water.
-
Data Presentation
Table 1: Reported Solubility of this compound in Different Solvents
| Solvent | Reported Solubility | Conditions |
| Water | ~2 mg/mL[1][2] | Room Temperature |
| Water | Soluble to 100 mM (~40.85 mg/mL) | With gentle warming |
| Propylene Glycol | Completely Soluble | At 40°C[3] |
| Methanol | Slightly Soluble (0.1-1 mg/mL) | Not specified |
| DMSO | Sparingly Soluble (1-10 mg/mL) | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Determining Thermodynamic (Shake-Flask) Solubility
This protocol is a standard method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24 to 72 hours to ensure equilibrium is reached.[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.
-
Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.
-
Protocol 2: Preparation of a Drug-Cyclodextrin Inclusion Complex by Kneading Method
This method is a simple and common technique for preparing inclusion complexes to enhance solubility.
-
Molar Ratio Calculation:
-
Determine the desired molar ratio of this compound to the chosen cyclodextrin (B1172386) (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin). A 1:1 molar ratio is a common starting point.
-
-
Preparation of Paste:
-
Accurately weigh the cyclodextrin and place it in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the cyclodextrin and triturate to form a homogeneous paste.
-
-
Incorporation of the Drug:
-
Gradually add the accurately weighed this compound to the paste while continuously triturating.
-
-
Kneading:
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The paste should remain consistent during this process.
-
-
Drying and Sieving:
-
Dry the resulting product at a suitable temperature (e.g., in an oven at 40-50°C or under vacuum) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform particle size.
-
Visualizations
Caption: Experimental workflow for determining and improving the aqueous solubility of this compound.
Caption: Key factors influencing the aqueous solubility of this compound.
References
Long-term stability of (S)-(+)-Dimethindene maleate in DMSO stocks
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of (S)-(+)-Dimethindene maleate (B1232345) in DMSO stocks.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (S)-(+)-Dimethindene maleate DMSO stock solutions?
Q2: How long can I expect my this compound DMSO stock to be stable?
A2: The stability of any compound in DMSO is highly dependent on its chemical structure and the storage conditions.[3] For general small molecule libraries in DMSO, one study showed that 85% of compounds were stable for over two years at 4°C in DMSO containing 10% water.[4][5] However, another study monitoring compounds at room temperature found that the probability of observing the compound was 92% after 3 months, decreasing to 52% after one year.[5] Given that Dimethindene maleate is susceptible to degradation under certain conditions, it is recommended to use prepared stock solutions within one to six months when stored at -20°C or -80°C.[1] For critical experiments, it is advisable to qualify the integrity of the compound stock if it has been stored for an extended period.
Q3: What are the known degradation pathways for Dimethindene maleate?
A3: Forced degradation studies on Dimethindene maleate have shown that it is stable in aqueous and acidic solutions, as well as under thermal stress (heating at 70°C).[6] However, significant degradation is observed under basic (alkaline) and oxidative conditions.[6][7] These studies led to the formation of several degradation products.[7][8] Therefore, it is critical to protect DMSO stocks from exposure to basic substances and oxidizing agents.
Q4: What are the signs of degradation in my this compound DMSO stock?
A4: Visual signs of degradation, such as a change in color of the solution or the appearance of precipitate, may indicate a problem. However, degradation can occur without any visible changes. The most reliable way to assess the stability of your stock is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the DMSO stock solution. | 1. Prepare a fresh DMSO stock solution from solid material.2. Perform a stability check on the old stock solution using HPLC or LC-MS (see Experimental Protocols).3. Ensure proper storage conditions for all stock solutions (aliquoted, -20°C or -80°C, protected from light and moisture). |
| Visible precipitate in the DMSO stock after thawing. | The compound may have come out of solution, or it could be a sign of degradation. | 1. Gently warm the vial to 37°C and vortex to try and redissolve the compound.2. If the precipitate does not dissolve, it may be a degradation product. In this case, the stock should be discarded.3. Centrifuge the vial to pellet the precipitate and carefully use the supernatant, but be aware that the concentration may be lower than expected. It is highly recommended to prepare a fresh stock. |
| Loss of compound activity over time. | Chemical degradation of the active compound. | 1. Review storage and handling procedures. Ensure the use of anhydrous DMSO and tightly sealed vials to prevent water absorption.[9][10]2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][3]3. Qualify the purity of the stock solution using an appropriate analytical method. |
Data Summary
While specific quantitative long-term stability data for this compound in DMSO is not available in the literature, the following table summarizes general stability findings for small molecules in DMSO.
| Storage Parameter | Observation | Reference |
| Storage Temperature | Most compounds are stable for 15 weeks at 40°C. 85% of compounds were stable in DMSO with 10% water for 2 years at 4°C. | [2][4][11] |
| Freeze/Thaw Cycles | No significant compound loss was observed for a diverse set of compounds after 11 freeze/thaw cycles. However, it is still best practice to minimize these cycles. | [2][11][12] |
| Water Content | Increased water content in DMSO can lead to the degradation of susceptible compounds. | [11][12] |
| Container Material | No significant difference in compound recovery was found between glass and polypropylene (B1209903) containers over 5 months at room temperature. | [11][12] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO by HPLC
This protocol provides a general method to evaluate the stability of this compound in a DMSO stock solution over time.
1. Preparation of Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
2. Storage Conditions:
-
Store the aliquots at the desired temperature conditions (e.g., room temperature, 4°C, -20°C, and -80°C).
3. Sample Collection:
-
At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
4. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable.[13] A cyanopropyl-bonded stationary phase has also been shown to be effective for separating degradation products.[7][8][14]
-
Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., 40% methanol in water containing 0.02% 1-heptane sulfonate, with the pH adjusted to 3.5 with sulfuric acid) can be used.[13]
-
Flow Rate: 1.0 mL/minute.[13]
-
Detection: UV detection at 260 nm.[13]
-
Injection Volume: 20 µL.[13]
5. Data Analysis:
-
The stability of this compound is determined by comparing the peak area of the main compound at each time point to the initial peak area at T=0.
-
The appearance of new peaks indicates the formation of degradation products. The percentage of degradation can be calculated based on the relative peak areas.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Signaling Pathway
(S)-(+)-Dimethindene is a known antagonist of the histamine (B1213489) H1 receptor and the muscarinic M2 receptor.
Caption: Antagonistic action of (S)-(+)-Dimethindene on H1 and M2 receptors.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. quora.com [quora.com]
- 10. What are the storage conditions for long - term preservation of 99.9% DMSO? - Blog [cheezhengchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities | Semantic Scholar [semanticscholar.org]
Troubleshooting inconsistent results in (S)-(+)-Dimethindene maleate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (S)-(+)-Dimethindene maleate (B1232345).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. General Handling and Storage
Q1: How should I prepare and store stock solutions of (S)-(+)-Dimethindene maleate?
A1: this compound is soluble in water up to 100 mM with gentle warming[1]. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, high-quality solvent like DMSO or water.
-
Preparation:
-
Allow the powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the compound accurately. The molecular weight is 408.5 g/mol , but this can vary between batches due to hydration, so refer to the Certificate of Analysis for the batch-specific molecular weight[1].
-
Dissolve in the appropriate solvent to the desired concentration. For example, to make a 10 mM stock solution, dissolve 4.085 mg in 1 mL of solvent.
-
-
Storage:
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect from light.
-
When stored at -80°C, the stock solution is stable for up to 6 months. At -20°C, it should be used within one month[2].
-
The solid powder should be desiccated at room temperature[1][3].
-
Q2: I'm observing precipitate in my stock solution or cell culture medium. What should I do?
A2: Precipitate formation can indicate issues with solubility or stability.
-
Stock Solution:
-
Ensure you have not exceeded the maximum solubility in your chosen solvent.
-
If using water, gentle warming can aid dissolution[1].
-
If the precipitate persists, consider preparing a fresh stock solution.
-
-
Cell Culture Medium:
-
Some components of cell culture media can interact with the compound, leading to precipitation.
-
Add the stock solution to the medium immediately before use and mix thoroughly.
-
For long-term experiments, consider replenishing the medium with freshly added this compound at regular intervals (e.g., every 24-48 hours) to maintain the desired concentration and avoid degradation.
-
II. Receptor Binding Assays
Q3: My radioligand binding assay is showing high non-specific binding. How can I troubleshoot this?
A3: High non-specific binding can obscure your specific binding signal. Here are some common causes and solutions:
-
Radioligand Issues:
-
Concentration: Use a radioligand concentration at or below its Kd for the receptor to minimize binding to low-affinity, non-specific sites.
-
Purity: Ensure the radioligand has not degraded. Use fresh or recently purified radioligand.
-
-
Assay Conditions:
-
Blocking Agents: Incorporate a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce binding to the filter membrane and other surfaces.
-
Washing: Optimize the number and duration of wash steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand. Use ice-cold wash buffer.
-
Filter Plates: Consider using filter plates pre-treated with agents like polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands.
-
-
Membrane Preparation:
-
Ensure the membrane preparation is of high quality and free of excessive cellular debris.
-
Q4: I am not seeing the expected potency for this compound in my M2 muscarinic or H1 histamine (B1213489) receptor binding assay. What could be the reason?
A4: Discrepancies in potency can arise from several factors:
-
Compound Integrity:
-
Verify the purity and integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Prepare fresh dilutions for each experiment.
-
-
Assay Conditions:
-
Incubation Time: Ensure the binding reaction has reached equilibrium. You may need to perform a time-course experiment to determine the optimal incubation time.
-
pH and Buffer Composition: The pH and ionic strength of the assay buffer can influence ligand binding. Ensure these are optimized and consistent across experiments.
-
Temperature: Temperature fluctuations can affect binding affinities. Maintain a consistent temperature throughout the assay.
-
-
Receptor Source:
-
Confirm the expression and integrity of the target receptor in your cell membrane preparation. Low receptor expression will result in a smaller signal window.
-
III. Cell-Based Assays & Pluripotent Stem Cell Culture
Q5: I am using this compound in a pluripotent stem cell (PSC) culture to generate extended pluripotent stem (EPS) cells, but I'm observing excessive differentiation.
A5: Maintaining pluripotency is crucial and can be challenging. Here are some troubleshooting steps:
-
Reagent Quality:
-
This compound is part of a cocktail of small molecules for EPS cell generation[1]. Ensure the quality and correct concentration of all components (e.g., CHIR99021, minocycline (B592863) hydrochloride, and human leukemia inhibitory factor).
-
Prepare fresh media and supplement cocktails regularly.
-
-
Cell Culture Technique:
-
Passaging: Avoid overgrowth of colonies. Passage cultures when colonies are large and compact but before they merge extensively. Unevenly sized cell aggregates after passaging can also lead to differentiation[4].
-
Cell Density: Maintain an optimal cell density. Both sparse and overly dense cultures can promote differentiation[5].
-
Media Changes: Perform regular media changes to replenish nutrients and remove waste products.
-
-
Environmental Factors:
-
Minimize the time culture plates are outside the incubator to avoid fluctuations in temperature and pH[4].
-
Ensure proper incubator conditions (temperature, CO2, and humidity).
-
Q6: My cells are showing signs of toxicity or reduced viability after treatment with this compound.
A6: Cell toxicity can be dose-dependent or due to off-target effects.
-
Dose-Response:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
-
Start with a lower concentration and titrate up to find the effective range.
-
-
Solvent Toxicity:
-
If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.1%) and that you have an appropriate vehicle control in your experiment.
-
-
Mycoplasma Contamination:
-
Mycoplasma contamination can affect cell health and response to treatment[5]. Regularly test your cell cultures for mycoplasma.
-
Quantitative Data
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | pKi / pA2 Value | Assay Type | Source |
| Muscarinic M1 | 7.08 (pKi) | Radioligand Binding | [1][3][6] |
| Muscarinic M2 | 7.78 (pKi) | Radioligand Binding | [1][3][6] |
| Muscarinic M3 | 6.70 (pKi) | Radioligand Binding | [1][3][6] |
| Muscarinic M4 | 7.00 (pKi) | Radioligand Binding | [1][3][6] |
| Histamine H1 | 7.48 (pKi/pA2) | Radioligand Binding / Functional Assay | [1][3][6] |
Experimental Protocols & Methodologies
Protocol 1: Competitive Radioligand Binding Assay for M2 Muscarinic Receptors
-
Membrane Preparation:
-
Harvest cells expressing the M2 muscarinic receptor.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand (e.g., [3H]-N-methylscopolamine at a concentration near its Kd), and varying concentrations of this compound or a known unlabeled ligand for the standard curve.
-
For determining non-specific binding, use a high concentration of a known M2 antagonist (e.g., 1 µM atropine).
-
For total binding, add only the radioligand and assay buffer.
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Dual antagonism of M2 muscarinic and H1 histamine receptors.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Technical challenges in using human induced pluripotent stem cells to model disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ≥98% (HPLC) | 136152-65-3 [sigmaaldrich.com]
- 4. stemcell.com [stemcell.com]
- 5. Tips and tricks for iPSC culture | Proteintech Group [ptglab.com]
- 6. What are the disadvantages of pluripotent stem cells? - Liv Hospital in Turkey Istanbul [int.livhospital.com]
Technical Support Center: Optimizing (S)-(+)-Dimethindene Maleate Concentration for Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-(+)-Dimethindene maleate (B1232345) in receptor binding assays. The information is tailored for scientists and drug development professionals to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of (S)-(+)-Dimethindene maleate in receptor binding assays?
A1: The primary target of this compound is the histamine (B1213489) H1 receptor, where it acts as an antagonist. It also exhibits affinity for muscarinic M2 receptors.
Q2: What is the difference in binding affinity between the (S)-(+)- and (R)-(-)- enantiomers of Dimethindene?
A2: The (R)-(-)-enantiomer of Dimethindene shows a significantly higher affinity for the histamine H1 receptor, being approximately 30 to 40 times more potent than the (S)-(+)-enantiomer. Conversely, the (S)-(+)-enantiomer is more potent at muscarinic M2 receptors.
Q3: What is a suitable radioligand for competition binding assays with this compound at the H1 receptor?
A3: A commonly used and suitable radioligand for H1 receptor competition binding assays is [³H]-mepyramine. It is a well-characterized H1 receptor antagonist with high affinity.
Q4: How should I determine the optimal concentration of this compound for my competition assay?
A4: The optimal concentration range for this compound in a competition binding assay should span its Ki value for the target receptor. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M to generate a complete sigmoidal competition curve. It is recommended to perform a pilot experiment with a wide range of concentrations to narrow down the optimal range for your specific experimental conditions.
Q5: What are the key components of the histamine H1 receptor signaling pathway?
A5: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1][2] Activation of the receptor by an agonist like histamine leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]
Data Presentation
Table 1: Binding Affinities (Ki) of Dimethindene Enantiomers
| Compound | Receptor | Ki (nM) | pKi |
| (S)-(+)-Dimethindene | Histamine H1 | ~35 | 7.48 |
| (R)-(-)-Dimethindene | Histamine H1 | ~1 | 9.33 |
| (S)-(+)-Dimethindene | Muscarinic M2 | 16.6 | 7.78 |
| (S)-(+)-Dimethindene | Muscarinic M1 | 83.2 | 7.08 |
| (S)-(+)-Dimethindene | Muscarinic M3 | 200 | 6.70 |
| (S)-(+)-Dimethindene | Muscarinic M4 | 100 | 7.00 |
Note: Ki values can vary slightly depending on the experimental conditions and tissue/cell preparation used.
Experimental Protocols
Competition Radioligand Binding Assay for Histamine H1 Receptor
This protocol is adapted for using this compound as a competitor against the radioligand [³H]-mepyramine.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebral cortex, or cell lines like HEK293 or CHO transfected with the H1 receptor).
-
Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 1 µM triprolidine (B1240482) or unlabeled mepyramine).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or distilled water) and make serial dilutions in the assay buffer to cover a concentration range of 10⁻¹⁰ M to 10⁻⁵ M.
-
Dilute the [³H]-mepyramine in the assay buffer to a final concentration at or near its Kd value (typically 1-5 nM).
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-mepyramine, and membrane preparation.
-
Non-specific Binding (NSB): Non-specific binding control, [³H]-mepyramine, and membrane preparation.
-
Competition Binding: Serial dilutions of this compound, [³H]-mepyramine, and membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
The amount of membrane protein should be optimized, but a starting point of 50-100 µg per well is common.
-
-
Incubation:
-
Incubate the plate/tubes at room temperature (25°C) for 60-120 minutes to reach equilibrium. The exact time should be determined in preliminary experiments.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well/tube through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Use a lower concentration of the radioligand, ideally at or below its Kd value. |
| Radioligand is hydrophobic or impure. | Check the purity of the radioligand. Consider using a different batch or a more hydrophilic radioligand if available. |
| Too much membrane protein. | Reduce the amount of membrane protein per assay point. Titrate the protein concentration to find the optimal signal-to-noise ratio. |
| Inadequate washing. | Increase the number and/or volume of washes with ice-cold wash buffer. Ensure the washing is rapid to prevent dissociation of the specifically bound ligand. |
| Binding to filters. | Pre-soak the glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. |
| Inappropriate assay buffer. | Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer to reduce non-specific binding to the tubes and membranes. |
Issue 2: Low Specific Binding or No Signal
| Potential Cause | Troubleshooting Steps |
| Low receptor density in the membrane preparation. | Use a tissue or cell line known to have high expression of the H1 receptor. Ensure proper membrane preparation to enrich for the receptor. |
| Degraded receptor or radioligand. | Use freshly prepared membranes and ensure proper storage of the radioligand according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Incubation time is too short. | Increase the incubation time to ensure the binding has reached equilibrium. This should be determined experimentally. |
| Incorrect assay conditions. | Verify the pH and composition of the assay buffer. Ensure the incubation temperature is optimal. |
| Insufficient radioligand concentration. | While high concentrations can increase NSB, a concentration that is too low may not provide a detectable signal. Ensure the concentration is appropriate relative to the Kd. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and accurate pipetting across all wells. |
| Incomplete mixing. | Gently vortex or mix the assay components thoroughly before and during incubation (if using a shaker). |
| Inconsistent washing. | Ensure that the washing procedure is consistent for all samples. Use a cell harvester for uniform and rapid washing. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. |
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Signaling pathway of the Histamine H1 receptor.
Experimental Workflow for Competition Binding Assay
References
Identifying and minimizing off-target effects of (S)-(+)-Dimethindene maleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of (S)-(+)-Dimethindene maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (S)-(+)-Dimethindene maleate?
This compound is a first-generation antihistamine. Its primary mechanism of action is as a selective antagonist of the histamine (B1213489) H1 receptor.[1][2] By blocking the H1 receptor, it prevents histamine from binding and initiating the signaling cascade that leads to allergic symptoms such as itching, swelling, and redness.[2][3] The (R)-(-)-enantiomer of dimethindene (B1670660) is primarily responsible for the bioactivity at the histamine H1 receptor.[1]
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is its activity as a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[4][5] It exhibits lower affinity for M1, M3, and M4 muscarinic receptors.[4][5] Some studies indicate it has no significant effect on H2 or H3 histamine receptors.[6] Its anticholinergic properties may contribute to some of its side effects.[2]
Q3: How can I predict potential off-target effects of this compound in silico?
Before beginning wet-lab experiments, computational or in silico methods can be employed to predict potential off-target interactions. These approaches use the chemical structure of this compound to screen against databases of known protein targets.[7][8] Methods include:
-
Chemical Similarity and Machine Learning: These approaches compare the structure of dimethindene to other compounds with known off-target activities to predict potential interactions.[9]
-
Structure-Based (Target-Centric) Approaches: If the 3D structure of a potential off-target protein is known, docking studies can be performed to predict the binding affinity of dimethindene.
Q4: What are the primary experimental approaches to identify off-target effects?
Experimental identification of off-target effects can be categorized as either broad screening or targeted investigation.
-
Broad Off-Target Screening: This involves testing the compound against a large panel of receptors, enzymes (like kinases), and ion channels to identify unexpected interactions.[10][11] Commercial services offer panels for this purpose.
-
Targeted Investigation: Based on in silico predictions or observed physiological effects, specific assays can be run to investigate interactions with particular targets.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
If you observe a cellular phenotype that cannot be explained by H1 receptor antagonism, it may be due to an off-target effect.
Troubleshooting Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Issue 2: High Background in Radioligand Binding Assays
High background, or non-specific binding, can obscure the true specific binding signal in your assay.
Troubleshooting Steps:
-
Radioligand Quality: Ensure the radioligand is not degraded and is of high purity.
-
Reduce Non-Specific Binding to Filters/Plates:
-
Pre-treat glass fiber filters with a solution like 0.3% polyethyleneimine (PEI).
-
Use low-protein binding plates.
-
-
Optimize Washing Steps:
-
Increase the number of wash cycles with ice-cold wash buffer.
-
Ensure the filter is not allowed to dry out between washes.
-
-
Adjust Assay Buffer Composition: The inclusion of bovine serum albumin (BSA) in the assay buffer can sometimes reduce non-specific binding.
Issue 3: Compound Precipitation in Cellular Assays
This compound, like many small molecules, may have limited aqueous solubility, leading to precipitation in cell culture media.
Troubleshooting Steps:
-
Solvent and Stock Solution:
-
Use dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.
-
Ensure the final DMSO concentration in the assay is low (ideally <0.1%) to avoid cellular toxicity.[4]
-
-
Dilution Method:
-
Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.
-
Add the compound dropwise to the medium while gently vortexing to facilitate mixing.[4]
-
-
Determine Maximum Soluble Concentration:
-
Before your main experiment, perform a solubility test by preparing a serial dilution of the compound in your assay medium.
-
Visually inspect for precipitation or measure absorbance at a high wavelength (e.g., 600 nm) to detect turbidity.[1]
-
Data Presentation
Table 1: Binding Affinities of this compound at On-Target and Off-Target Receptors
| Receptor | pKi | Ki (nM) | Reference(s) |
| On-Target | |||
| Histamine H1 | 7.48 | 33.1 | [4][12] |
| Off-Target | |||
| Muscarinic M1 | 7.08 | 83.2 | [4][12] |
| Muscarinic M2 | 7.78 | 16.6 | [4][12] |
| Muscarinic M3 | 6.70 | 200 | [4][12] |
| Muscarinic M4 | 7.00 | 100 | [4][12] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Histamine H1 and Muscarinic M2 Receptors
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Signaling Pathway for H1 and M2 Receptors
Caption: Signaling pathways for H1 and M2 receptors.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or the human muscarinic M2 receptor.[13][14]
-
Radioligands:
-
Unlabeled Competitor (for non-specific binding):
-
For H1 Receptor: Mianserin or a high concentration of unlabeled dimethindene.
-
For M2 Receptor: Atropine or a high concentration of unlabeled dimethindene.
-
-
This compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass fiber filters and a cell harvester
-
Scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound. Prepare solutions of the radioligand and the unlabeled competitor for non-specific binding determination.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-Specific Binding (NSB): Membrane preparation + radioligand + high concentration of unlabeled competitor.
-
Test Compound: Membrane preparation + radioligand + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of dimethindene that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This is a general protocol for a luminescence-based kinase assay.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Kinase: Purified recombinant kinase of interest.
-
Kinase Substrate: A peptide or protein that is a substrate for the kinase.
-
ATP
-
This compound
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound.
-
Kinase Reaction: In a white 384-well plate, add:
-
Kinase assay buffer.
-
This compound at various concentrations (include a no-inhibitor control).
-
Kinase and substrate mixture.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Measure Luminescence: Read the luminescent signal using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot percent inhibition versus compound concentration to determine the IC50 value.
-
Protocol 3: Cellular Calcium Flux Assay for H1 Receptor Antagonism
This protocol measures the ability of this compound to inhibit histamine-induced calcium mobilization in cells expressing the H1 receptor.
Materials:
-
Cell Line: HEK293 or U2OS cells stably expressing the human histamine H1 receptor.[12][17][18]
-
Cell Culture Medium: e.g., DMEM with 10% FBS.
-
Histamine (as the agonist)
-
This compound
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black, clear-bottom plate and incubate overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add the calcium-sensitive dye loading solution to each well.
-
Incubate at 37°C for 60 minutes.
-
-
Cell Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add a pre-determined concentration of histamine (e.g., EC80) to all wells to stimulate the H1 receptor.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the inhibition of the histamine-induced calcium response by this compound at each concentration.
-
Plot the percent inhibition against the concentration of dimethindene to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. knowledge.illumina.com [knowledge.illumina.com]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. icdar.org [icdar.org]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. innoprot.com [innoprot.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Histamine H1 receptor down-regulation mediated by M3 muscarinic acetylcholine receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cells-online.com [cells-online.com]
- 18. innoprot.com [innoprot.com]
Technical Support Center: (S)-(+)-Dimethindene Maleate Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (S)-(+)-Dimethindene maleate (B1232345) during storage.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks observed during HPLC analysis of a stored sample. | Degradation of (S)-(+)-Dimethindene maleate due to improper storage conditions. | Review storage conditions. The compound is known to degrade under basic and oxidative conditions[1]. Ensure the pH of any solutions is not basic and that the compound is protected from oxidizing agents. Store in a cool, dry, and well-ventilated place, away from strong acids/alkalis and strong oxidizing/reducing agents[2][3]. For solutions, storage at -20°C or below for up to a month is recommended[4]. |
| Loss of potency or pharmacological activity of the compound. | Chemical decomposition leading to a lower concentration of the active substance. | This is likely due to degradation. Perform a forced degradation study to identify the conditions under which the compound is unstable[1][5][6]. Use a validated stability-indicating HPLC method to quantify the amount of remaining active compound and detect any degradation products[1][5][6][7]. Adjust storage protocols based on the stability data. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation due to exposure to light, heat, or humidity. | Store the solid compound in a tightly sealed container to protect it from moisture[4][8]. Keep it in a cool, dark place to prevent photodegradation and thermal decomposition[2]. While stable under heating at 70°C, prolonged exposure to higher temperatures should be avoided[1]. |
| Precipitation observed in a stored stock solution. | Poor solubility or degradation leading to the formation of insoluble products. | This compound is soluble in water with gentle warming. If precipitation occurs in an aqueous solution, ensure the storage temperature is not too low, which could decrease solubility. If degradation is suspected, analyze the precipitate and the supernatant separately using HPLC to identify the components. Prepare fresh solutions for critical experiments[4]. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place[4]. It is recommended to keep it away from direct sunlight and sources of ignition[2]. A storage temperature of 2-8°C is also suggested[9]. For long-term storage, desiccate at room temperature.
Q2: How should I store solutions of this compound?
A2: Stock solutions should be prepared fresh whenever possible[4]. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or below and use them within one month[4]. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for 1 month is also an option, preferably under a nitrogen atmosphere and away from moisture[2].
Q3: What are the main degradation pathways for this compound?
A3: Based on forced degradation studies, this compound is susceptible to degradation under basic (alkaline hydrolysis) and oxidative conditions[1][5][6]. It has been shown to be stable in aqueous and acidic solutions, as well as under thermal stress at 70°C[1].
Q4: How can I detect and quantify the degradation of this compound?
A4: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the most common technique for determining the stability of this compound and separating it from its degradation products[1][5][6][7]. UV detection is typically performed at 258 nm[1][7].
Q5: Are there any known incompatible materials I should avoid?
A5: Yes, you should avoid strong acids/alkalis and strong oxidizing/reducing agents, as they are incompatible with this compound[2][3].
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for subjecting this compound to various stress conditions to identify potential degradation pathways.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 70°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 70°C) for a defined period. Neutralize the solution with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Heat the solid compound or the stock solution at a high temperature (e.g., 70°C) for a defined period[1].
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp) for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to separate this compound from its degradation products.
-
Column: A Zorbax SB CN column (150 × 4.6 mm, 5 µm) has been shown to be effective[1][5][6].
-
Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.02 M ammonium (B1175870) phosphate (B84403) buffer at pH 6.5 (50:50 v/v), can be used[1].
-
Flow Rate: 1.0 mL/min[1].
-
Internal Standard: Butylparaben can be used as an internal standard[1].
-
Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Data Presentation
The following table summarizes the stability of this compound under different stress conditions as reported in the literature.
| Stress Condition | Observation | Reference |
| Aqueous Solution | Stable | [1] |
| Acidic Solution (e.g., 0.1 M HCl) | Stable | [1] |
| Basic Solution (e.g., 0.1 M NaOH) | Significant degradation, formation of two degradation products (DP1 and DP2) observed. | [1] |
| Oxidative Condition (e.g., 3% H₂O₂) | Significant degradation, formation of two degradation products (DP1 and DP2) observed. | [1] |
| Thermal (Heating at 70°C) | Stable | [1] |
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. This compound ≥98% (HPLC) | 136152-65-3 [sigmaaldrich.com]
Technical Support Center: Addressing Variability in Cell-Based Assays with (S)-(+)-Dimethindene Maleate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-(+)-Dimethindene maleate (B1232345) in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability and ensure the reliability and reproducibility of your experimental results.
Understanding (S)-(+)-Dimethindene Maleate
This compound is a potent and selective antagonist of the histamine (B1213489) H1 receptor and a subtype-selective antagonist of the M2 muscarinic receptor. This dual activity makes it a valuable tool for studying these signaling pathways, but it also introduces potential sources of variability in cell-based assays. Understanding its mechanism of action is key to designing robust experiments and troubleshooting unexpected results.
Key Pharmacological Properties:
| Receptor | Affinity (pKi/pA2) | Reference |
| Histamine H1 | pA2 = 7.48 | [1][2] |
| Muscarinic M1 | pKi = 7.08 | [1][2] |
| Muscarinic M2 | pKi = 7.78; pA2 = 7.86/7.74 | [1][2] |
| Muscarinic M3 | pKi = 6.70 | [1][2] |
| Muscarinic M4 | pKi = 7.00 | [1][2] |
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in cell-based assays.
High Variability in Assay Results
Question: We are observing significant well-to-well and day-to-day variability in our assay when using this compound. What are the potential causes and solutions?
Answer: High variability is a common challenge in cell-based assays and can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Cell Health and Culture Conditions:
-
Cell Passage Number: Continuous passaging can lead to genetic drift and altered receptor expression.[3][4] It is recommended to use cells within a consistent and low passage number range for all experiments. Thaw a fresh vial of cells after a defined number of passages (e.g., 10-15) to maintain consistency.
-
Cell Density: Both too low and too high cell densities can introduce variability.[5][6][7][8] Optimize cell seeding density for your specific cell line and assay format (e.g., 96-well plate) to ensure cells are in the exponential growth phase and form a consistent monolayer.
-
Serum and Media Components: Serum contains various factors that can interfere with GPCR binding and signaling.[9] Consider reducing serum concentration or performing serum starvation prior to the assay. Ensure consistent lot numbers for media and serum to minimize batch-to-batch variability.
2. Assay Protocol and Reagents:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting is a major source of error. Ensure all pipettes are calibrated and use appropriate techniques, especially for small volumes.
-
Reagent Preparation and Storage: Prepare fresh dilutions of this compound and other reagents for each experiment. Ensure proper storage of stock solutions to prevent degradation.
-
Incubation Times and Temperatures: Optimize and strictly control incubation times and temperatures. Fluctuations can significantly impact receptor binding and signaling kinetics.
3. Plate and Edge Effects:
-
Plate Type: The choice of microplate can influence assay performance. For fluorescence and luminescence assays, use opaque-walled plates (white for luminescence, black for fluorescence) to minimize crosstalk.[5]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to "edge effects." To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data points.
Lower than Expected Potency (IC50/EC50 Shift)
Question: The observed potency of this compound in our assay is lower than the published values. What could be the reason?
Answer: A rightward shift in the dose-response curve, indicating lower potency, can be caused by several factors:
-
Agonist Concentration (for functional antagonist assays): In functional assays measuring antagonism, the concentration of the agonist used is critical. If the agonist concentration is too high, it can overcome the competitive antagonism of this compound. Use an agonist concentration at or near the EC80 to provide a sufficient window for observing inhibition.
-
Receptor Density: The level of receptor expression in your cell line can influence the apparent potency of an antagonist. Very high receptor expression can lead to "receptor reserve," which may require higher concentrations of the antagonist to achieve inhibition.
-
Presence of Endogenous Ligands: If the cell culture medium or serum contains endogenous agonists for the H1 or M2 receptors, this can compete with this compound and reduce its apparent potency. Serum starvation before the assay can help to minimize this effect.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in the assay buffer and has not precipitated. Poor solubility will lead to a lower effective concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist at the histamine H1 receptor and a subtype-selective competitive antagonist at the M2 muscarinic receptor.[1][2] This means it binds to these receptors without activating them, thereby blocking the binding of endogenous agonists like histamine and acetylcholine (B1216132).
Q2: Which signaling pathways are affected by this compound?
A2: By blocking the H1 receptor, it inhibits the Gq/11 signaling pathway, which typically leads to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and intracellular calcium.[10][11][12][13][14][15][16][17][18][19][20][21] By blocking the M2 receptor, it disinhibits the Gi/o signaling pathway, which normally leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1][22][23][24][25]
Q3: How should I prepare my cells for an assay with this compound?
A3: Proper cell preparation is crucial. Here are some key steps:
-
Culture cells in a controlled environment (37°C, 5% CO2).
-
Optimize the cell seeding density for your assay plate format to achieve a confluent monolayer on the day of the experiment.[5][6][7][8]
-
For many GPCR assays, it is advisable to serum-starve the cells for a few hours before the experiment to reduce background signaling.[9]
Q4: Can I use this compound in both binding and functional assays?
A4: Yes. This compound can be used in competitive radioligand binding assays to determine its affinity (Ki) for the H1 and M2 receptors. It can also be used in functional assays (e.g., calcium flux, cAMP measurement) to determine its potency (IC50) as an antagonist.
Experimental Protocols
Protocol 1: Histamine H1 Receptor Antagonist Functional Assay (Calcium Flux)
This protocol describes a method to determine the potency of this compound as an H1 receptor antagonist by measuring its ability to inhibit histamine-induced calcium mobilization.
Materials:
-
Cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)
-
96-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Histamine (agonist)
-
This compound (antagonist)
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed the H1 receptor-expressing cells into 96-well plates at a pre-optimized density and culture overnight to allow for attachment and formation of a monolayer.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Antagonist Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the antagonist dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well. Inject a pre-determined EC80 concentration of histamine into the wells and immediately begin measuring the fluorescence intensity over time to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: M2 Muscarinic Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the M2 muscarinic receptor using a radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing the human M2 muscarinic receptor
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
This compound (test compound)
-
Non-specific binding control (e.g., a high concentration of a known M2 antagonist like atropine)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of the non-specific binding control).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (to be determined empirically).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition.
Caption: M2 Muscarinic Receptor Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for High Assay Variability.
References
- 1. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 2. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 3. korambiotech.com [korambiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. licorbio.com [licorbio.com]
- 6. helix.dnares.in [helix.dnares.in]
- 7. benchchem.com [benchchem.com]
- 8. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 11. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. pharm.or.jp [pharm.or.jp]
- 16. benchchem.com [benchchem.com]
- 17. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. neogen.com [neogen.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. biomed.cas.cz [biomed.cas.cz]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Best practices for preparing stock solutions of (S)-(+)-Dimethindene maleate
This technical support guide provides best practices, troubleshooting advice, and frequently asked questions for the preparation and handling of stock solutions of (S)-(+)-Dimethindene maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What is (S)-(+)-Dimethindene maleate and what are its primary applications in research?
This compound is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor and the histamine (B1213489) H1 receptor.[1][2] In research, it is often used to study the roles of these receptors in various physiological processes.[1][2] It has also been used in protocols for the formation of extended pluripotent stem (EPS) cells.[3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several common laboratory solvents. Water, DMSO, and ethanol (B145695) are frequently used.[3][4] Solubility in methanol (B129727) is comparatively lower.[1][5] For hydrogel formulations, propylene (B89431) glycol has been identified as a suitable solvent.[6]
Q3: How should I store the solid compound and its stock solutions?
The solid form of this compound should be stored desiccated at room temperature or at 2-8°C.[3][7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][4][8] For optimal stability, it is recommended to use prepared solutions on the same day.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve completely. | Insufficient solvent volume or low solubility in the chosen solvent. | - Increase the solvent volume. - Gentle warming in a water bath (45-60°C) can aid dissolution, particularly in water.[3][8] - Sonication can also help to dissolve the compound.[8] - For DMSO, ensure it is fresh and not moisture-absorbent, as this can reduce solubility.[4] |
| Solution appears cloudy or has precipitates after cooling. | The compound may have come out of solution as it cooled, especially if prepared at an elevated temperature. | - Gently warm the solution again before use to redissolve the precipitate. - Consider preparing a slightly more dilute stock solution. |
| Stock solution changes color over time. | This may indicate degradation of the compound. | - It is best to use freshly prepared solutions.[8] - If storing, protect from light and consider purging the vial with an inert gas like nitrogen or argon before sealing.[1][9] |
| Inconsistent experimental results. | This could be due to inaccurate concentration calculations, especially if the batch-specific molecular weight is not used. It could also be due to solution degradation. | - Always use the batch-specific molecular weight provided on the product's certificate of analysis for calculations.[3] - Use freshly prepared stock solutions for critical experiments or prepare fresh aliquots from a recently made stock. |
Quantitative Data Summary
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 29.24[3] | 100[3] | Gentle warming may be required.[3] |
| Water | 9[4] | - | |
| Water | 2 | - | Results in a clear solution. |
| DMSO | 82[4] | 200.73[4] | Use fresh DMSO to avoid reduced solubility due to moisture absorption.[4] |
| DMSO | 1-10[1][5] | - | Sparingly soluble.[1][5] |
| Ethanol | 20[4] | - | |
| Methanol | 0.1-1[1][5] | - | Slightly soluble.[1][5] |
Storage and Stability of Stock Solutions
| Storage Temperature | Duration | Notes |
| -20°C | 1 month[2][4][8][9] | Store in tightly sealed vials.[8] Protect from light.[9] |
| -80°C | 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -80°C | 6 months[2][9] | Store sealed and away from moisture.[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Pre-Experiment Checklist:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
-
-
Calculation:
-
Determine the batch-specific molecular weight from the certificate of analysis. For this example, we will use a molecular weight of 408.5 g/mol .[3]
-
To prepare a 10 mM stock solution, you will need to dissolve 4.085 mg of this compound in 1 mL of DMSO.
-
-
Procedure:
-
Weigh out 4.085 mg of this compound into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
If necessary, sonicate briefly to aid dissolution.
-
-
Storage:
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
Handle the compound in a well-ventilated area or a chemical fume hood.[8]
-
Avoid inhalation of the powder and contact with skin and eyes.[8]
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. This compound = 98 HPLC 136152-65-3 [sigmaaldrich.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: (S)-(+)-Dimethindene Maleate in Patch-Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-(+)-Dimethindene maleate (B1232345) in patch-clamp recordings.
Frequently Asked Questions (FAQs)
Q1: What is (S)-(+)-Dimethindene maleate and what are its primary targets?
This compound is a chiral compound that acts as a selective antagonist for two types of receptors:
-
Histamine (B1213489) H1 receptor: It blocks the action of histamine on these receptors.[1]
-
Muscarinic M2 receptor: It is a subtype-selective antagonist for this acetylcholine (B1216132) receptor.[2]
It is the (S)-enantiomer that is a potent and selective M2 muscarinic receptor antagonist, while the (R)-enantiomer is more potent for the histamine H1 receptor.
Q2: What are the known off-target effects of this compound that could affect my patch-clamp recordings?
Beyond its primary targets, this compound has been shown to affect the function of several ion channels, which is a critical consideration for electrophysiological experiments:
-
Voltage-gated Sodium Channels (Nav): Dimethindene (B1670660) can reduce the maximum rate of depolarization (Vmax) in cardiac muscle cells, which suggests a blockade of fast sodium channels. This is described as a "quinidine-like" membrane-stabilizing property.
-
Voltage-gated Potassium Channels (Kv): Dimethindene maleate has been found to suppress cromakalim-induced/glibenclamide-sensitive K+ currents. Other antihistamines have also been reported to block various potassium channels, including the delayed rectifier (IK) and transient outward (Ito) currents.[3]
Q3: What are the recommended solvent and storage conditions for this compound stock solutions?
-
This compound is soluble in water (up to 100 mM with gentle warming), sparingly soluble in DMSO (1-10 mg/mL), and slightly soluble in methanol (B129727) (0.1-1 mg/mL).[1] For most patch-clamp experiments, preparing a concentrated stock solution in water is recommended to avoid potential solvent effects on ion channels. If DMSO must be used, the final concentration in the recording solution should be kept to a minimum (ideally ≤ 0.1%).
-
Stock solutions should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during patch-clamp experiments when using this compound.
| Problem | Potential Cause(s) Related to this compound | Recommended Solution(s) |
| Unstable Seal (Loss of Giga-seal) | 1. High concentration of the compound: High concentrations of lipophilic drugs can sometimes interfere with the membrane-glass seal. 2. Solvent effects: If using DMSO as a solvent, even at low concentrations, it can affect membrane fluidity and seal stability. | 1. Lower the concentration: Start with a lower concentration of dimethindene and create a dose-response curve. 2. Use water as a solvent: Prepare the stock solution in water if possible. If DMSO is necessary, ensure the final concentration is minimal (e.g., <0.1%) and that the vehicle control shows a stable seal. |
| Increased Baseline Noise | 1. Compound precipitation: If the compound is not fully dissolved in the external solution, it can cause noise. 2. Non-specific channel block: The compound might be partially blocking channels that contribute to the resting membrane potential, leading to small, noisy current fluctuations. | 1. Ensure complete dissolution: Filter the final external solution containing dimethindene before perfusion. 2. Check for reversibility: After observing the effect, wash out the compound to see if the noise level returns to baseline. This helps confirm the effect is due to the drug. |
| Reduced Amplitude of Voltage-Gated Sodium Currents (Nav) | Direct channel block: Dimethindene has been shown to block fast sodium channels. | 1. Perform a concentration-response experiment: Determine the IC50 for the sodium current block to understand the potency of the effect. 2. Analyze channel kinetics: Investigate if the block is state-dependent (e.g., preferential binding to the inactivated state) by using appropriate voltage protocols. |
| Alteration of Potassium Currents (Kv) | Off-target channel modulation: Dimethindene can inhibit certain potassium channels. | 1. Isolate specific potassium currents: Use specific channel blockers to isolate the current of interest and then apply dimethindene to determine its effect. 2. Analyze current-voltage (I-V) relationship: Determine if dimethindene alters the voltage-dependence of activation or inactivation. |
| Unexpected Shift in Reversal Potential | Non-specific effects on multiple ion channels: Since dimethindene can affect both sodium and potassium channels, the net effect on the reversal potential of a mixed current can be complex. | 1. Isolate individual currents: Use ion substitution or specific blockers to study the effect of dimethindene on a single type of channel. 2. Perform a thorough literature search: Look for studies on the effects of similar antihistamines on the specific channels you are studying. |
| Slow or Incomplete Washout of the Drug Effect | Lipophilic nature of the compound: Dimethindene may partition into the lipid bilayer of the cell membrane, leading to a slower washout. | 1. Prolong the washout period: Perfuse with the control external solution for an extended period (e.g., 10-15 minutes or longer). 2. Use a "trap" in the washout solution: In some cases, a carrier protein like albumin can be included in the washout solution to facilitate the removal of lipophilic compounds. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Determine the desired stock concentration. A 10 mM stock solution is a common starting point.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in high-purity water. Gentle warming and vortexing may be required to fully dissolve the compound.
-
Filter the stock solution through a 0.2 µm syringe filter to sterilize and remove any particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Application of this compound in a Patch-Clamp Experiment
-
Prepare the external (bath) solution with the desired final concentration of this compound by diluting the stock solution. For example, to make a 10 µM solution from a 10 mM stock, add 1 µL of the stock solution to 1 mL of the external solution.
-
Prepare a vehicle control solution. This is the external solution containing the same concentration of the solvent used for the stock solution (e.g., if the stock was in DMSO and the final concentration is 0.1%, the vehicle control should contain 0.1% DMSO).
-
Establish a stable whole-cell recording in the control external solution.
-
Record baseline currents for a stable period (e.g., 5-10 minutes) to ensure the recording is stable before drug application.
-
Switch the perfusion to the external solution containing this compound.
-
Record the effects of the compound. The time to reach a steady-state effect will depend on the perfusion system and the compound's kinetics.
-
After observing the effect, switch the perfusion back to the control external solution to test for washout (reversibility) of the drug's effect.
-
In a separate experiment or on a different cell, apply the vehicle control solution to ensure that the observed effects are not due to the solvent.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway.
Muscarinic M2 Receptor Signaling Pathway
Caption: Muscarinic M2 receptor signaling pathway.
Experimental Workflow for Patch-Clamp Drug Application
Caption: Experimental workflow for drug application.
Quantitative Data Summary
| Parameter | Receptor/Channel | Value | Species/Cell Type |
| pKi | Muscarinic M1 Receptor | 7.08 | Not specified |
| pKi | Muscarinic M2 Receptor | 7.78 | Not specified |
| pKi | Muscarinic M3 Receptor | 6.70 | Not specified |
| pKi | Muscarinic M4 Receptor | 7.00 | Not specified |
| pKi | Histamine H1 Receptor | 7.48 | Not specified |
| pA2 | Histamine H1 Receptor | 9.3 | Guinea-pig ileum |
| IC50 | Cromakalim-induced K+ current | 29.5 µM | Not specified |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
References
Technical Support Center: Forced Degradation Studies of (S)-(+)-Dimethindene Maleate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting forced degradation studies on (S)-(+)-Dimethindene maleate (B1232345). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful execution and interpretation of your stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study for Dimethindene maleate?
A1: A forced degradation study, or stress testing, is essential to understand the chemical stability of Dimethindene maleate.[1] These studies help establish its intrinsic stability, identify potential degradation products, and elucidate degradation pathways.[1][2] This information is critical for developing a stability-indicating analytical method, which is a regulatory requirement for ensuring the quality, efficacy, and safety of the final pharmaceutical product.[2][3][4]
Q2: Under what conditions is (S)-(+)-Dimethindene maleate known to be stable?
A2: Studies have shown that this compound is relatively stable under acidic, aqueous, and thermal stress conditions.[3] Specifically, it has demonstrated stability when heated to 70°C and in acidic solutions.[3]
Q3: Which stress conditions are known to cause significant degradation of this compound?
A3: Significant degradation of this compound has been observed under basic (alkaline) hydrolysis and oxidative stress conditions.[3][5] These conditions lead to the formation of specific degradation products.[3]
Q4: What analytical technique is most suitable for analyzing Dimethindene maleate and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is the most commonly used and effective separation technique for stability studies of Dimethindene maleate.[3][5][6] A validated, stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and any related substances.[4][5][7]
Troubleshooting Guide
Q1: I am not observing any degradation under acidic or thermal stress. Is my experiment failing?
A1: Not necessarily. Published studies indicate that Dimethindene maleate is stable in acidic solutions and when heated up to 70°C.[3] The absence of degradation under these conditions is an expected result and confirms the drug's stability. To ensure your experimental setup is correct, you can try more aggressive conditions (e.g., higher acid concentration or temperature) to confirm stability, but the goal is to achieve 5-20% degradation where the molecule is labile, not to force degradation under all conditions.[2]
Q2: My chromatogram shows poor peak shape (e.g., tailing) for the Dimethindene peak. What can I do?
A2: Poor peak shape for basic compounds like Dimethindene can be due to interactions with residual silanols on the HPLC column. Consider the following:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. A pH of 6.5 has been used successfully.[3]
-
Use a Different Column: A cyanopropyl-bonded stationary phase (like Zorbax SB CN) has been shown to be effective for separating Dimethindene and its impurities.[4][7]
-
Add an Ion-Pairing Agent: An ion-pair reversed-phase HPLC method can also improve separation and peak shape.[8]
Q3: I see multiple, poorly resolved peaks after subjecting the drug to basic hydrolysis or oxidation. What are the next steps?
A3: This indicates that your chromatographic method may not be sufficiently optimized to resolve all degradation products.
-
Method Optimization: Adjust the mobile phase composition (e.g., the ratio of organic solvent to buffer) or switch to a gradient elution.[6]
-
Column Selection: The choice of column is critical. A Zorbax SB CN column (150 × 4.6 mm, 5 μm) has been successfully used.[3][4][7]
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to check for peak purity. This helps confirm if a single chromatographic peak consists of more than one compound.[5]
Q4: How do I confirm the identity of the degradation products observed?
A4: While a stability-indicating HPLC-UV method can separate the degradants, it cannot identify them. For structural elucidation, you will need to use mass spectrometry. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary to determine the mass of the degradation products and propose their structures.[5]
Data Presentation: Summary of Forced Degradation
The following table summarizes the typical conditions and expected outcomes for forced degradation studies of this compound, based on available literature.
| Stress Condition | Reagent / Method | Typical Conditions | Expected Outcome | Reference |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M HCl, Room Temp to 70°C | Stable | [3] |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M NaOH, Room Temp to 70°C | Significant Degradation | [3][5] |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 3% - 30% H₂O₂, Room Temperature | Significant Degradation | [3][5] |
| Thermal | Dry Heat / Oven | 70°C - 80°C | Stable | [3][5] |
| Photolytic | UV/Visible Light | ICH Q1B conditions | Generally Stable | [5] |
Experimental Protocols
The following are generalized protocols for performing forced degradation studies. The concentration of the stressor and the duration of exposure should be optimized to achieve the target degradation of 5-20%.[2]
Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of mobile phase or methanol/water) at a concentration of approximately 1 mg/mL.
Stress Condition Protocols
-
Acidic Hydrolysis:
-
Mix equal volumes of the drug stock solution and a 1 M HCl solution.
-
Keep the mixture at 70°C for a predetermined period (e.g., 2, 4, 8, 12 hours).
-
After incubation, cool the solution to room temperature.
-
Neutralize the sample with an equivalent amount of 1 M NaOH.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the drug stock solution and a 0.1 M NaOH solution.
-
Keep the mixture at room temperature, monitoring at various time points (e.g., 30 min, 1 hr, 2 hr).
-
After the desired time, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the drug stock solution and a 30% H₂O₂ solution.
-
Keep the mixture at room temperature, monitoring at various time points.
-
Once target degradation is achieved, dilute the sample with the mobile phase to the target concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a thermostatically controlled oven at 80°C for 24-48 hours.
-
After exposure, allow the sample to cool.
-
Prepare a solution of the stressed solid in the mobile phase at the target concentration for HPLC analysis.
-
HPLC Analysis Method
The following is a reported stability-indicating method:
-
Mobile Phase: Acetonitrile and 0.02 M ammonium (B1175870) phosphate (B84403) buffer (pH 6.5), in a 50:50 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 258 nm.[3]
-
Internal Standard (Optional): Butylparaben can be used.[3]
Visualizations
Caption: General experimental workflow for forced degradation studies.
Caption: Logical degradation pathways for Dimethindene Maleate.
Caption: Troubleshooting logic for handling unexpected stability.
References
- 1. acdlabs.com [acdlabs.com]
- 2. longdom.org [longdom.org]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities | Semantic Scholar [semanticscholar.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Validation & Comparative
Enantioselective Efficacy of Dimethindene Maleate: A Comparative Analysis of (S)-(+)- and (R)-(-)-Enantiomers
A detailed examination of the stereoisomers of dimethindene (B1670660) maleate (B1232345) reveals a significant divergence in their pharmacological activity, with the (R)-(-)-enantiomer demonstrating pronounced antihistaminic effects, while the (S)-(+)-enantiomer exhibits a distinct affinity for muscarinic receptors. This guide provides a comprehensive comparison of the efficacy of these enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Dimethindene maleate, a first-generation antihistamine, is a racemic mixture composed of equal parts (S)-(+)- and (R)-(-)-dimethindene.[1][2] While the racemate is used clinically for the symptomatic relief of allergic reactions, studies have demonstrated that the therapeutic actions and receptor affinities are not equally distributed between its stereoisomers.[3][4] The primary antihistaminic activity is attributed to the (R)-(-)-enantiomer, which acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1][2][5] Conversely, the (S)-(+)-enantiomer is considerably less active at the H1 receptor but displays a notable selectivity for M2 muscarinic receptors.[1][2][5]
Comparative Efficacy at the Histamine H1 Receptor
Experimental evidence consistently indicates that the (R)-(-)-enantiomer of dimethindene is the eutomer for histamine H1 receptor binding, making it the primary contributor to the drug's antihistaminic effects.[1][2][5] Functional studies on histamine-stimulated guinea-pig ileum have shown the (R)-(-)-isomer to be a potent H1 antagonist, with a pA2 value of 9.42.[5] In contrast, the (S)-(+)-isomer is significantly less potent, with a pA2 value of 7.48, and is reported to be approximately 30 times less active at this receptor.[3][5][6]
Interestingly, the mode of antagonism at the H1 receptor also differs between the enantiomers. The more active (R)-(-)-isomer exhibits a potent, non-competitive antagonism, whereas the (S)-(+)-isomer demonstrates a classical competitive antagonism.[3][6] This difference in mechanism may have implications for the clinical profile and duration of action of the racemic mixture.
The sedative properties commonly associated with first-generation antihistamines are also linked to the H1 receptor antagonism. Studies in humans have shown that (-)-dimethindene, the enantiomer with high affinity for the H1-receptor, is associated with increased drowsiness.[7]
Differential Affinity for Muscarinic Receptors
A striking divergence in the pharmacological profiles of the dimethindene enantiomers is observed at muscarinic acetylcholine (B1216132) receptors. The (S)-(+)-enantiomer is a potent and selective M2-selective muscarinic receptor antagonist.[1][2][5] In contrast, the (R)-(-)-enantiomer has a much lower affinity for muscarinic receptors.[5] This selective activity of the (S)-(+)-enantiomer suggests its potential as a tool for investigating muscarinic receptor function.[5]
Quantitative Comparison of Receptor Affinities
The following table summarizes the quantitative data on the receptor binding affinities of the (S)-(+)- and (R)-(-)-enantiomers of dimethindene.
| Enantiomer | Target Receptor | pA2 Value | Relative Potency |
| (R)-(-)-Dimethindene | Histamine H1 | 9.42[5] | High |
| (S)-(+)-Dimethindene | Histamine H1 | 7.48[5] | ~30x less potent than (R)-(-)[3][6] |
| (S)-(+)-Dimethindene | Muscarinic M2 | 7.86 / 7.74[5] | High |
| (R)-(-)-Dimethindene | Muscarinic M2 | Lower affinity[5] | Low |
Experimental Protocols
Histamine H1 Receptor Functional Assay (Guinea-Pig Ileum)
A standard method to determine the antihistaminic activity of compounds involves the use of isolated guinea-pig ileum. The tissue is suspended in an organ bath containing a physiological salt solution and maintained at a constant temperature. Contractions of the ileum are induced by the addition of histamine. The antagonistic effect of the dimethindene enantiomers is assessed by adding them to the bath prior to histamine stimulation. The concentration of the antagonist that requires a two-fold increase in the concentration of the agonist (histamine) to produce the same response is used to calculate the pA2 value, a measure of antagonist potency.[3][6]
Receptor Binding Assays
Receptor binding studies are conducted to determine the affinity of a ligand for a specific receptor. These assays typically involve incubating a radiolabeled ligand that is known to bind to the receptor of interest with a tissue preparation containing the receptor (e.g., cell membranes from guinea-pig cerebral cortex for H1 receptors).[8] The test compound (dimethindene enantiomers) is added at various concentrations to compete with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined and can be used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the histamine H1 receptor signaling pathway and a typical experimental workflow for comparing the efficacy of the dimethindene enantiomers.
Caption: Histamine H1 receptor signaling cascade.
Caption: Workflow for comparing enantiomer efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers. | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
A Comparative Guide to (S)-(+)-Dimethindene Maleate and Other M2-Selective Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-(+)-Dimethindene maleate (B1232345) with other M2-selective muscarinic antagonists, supported by experimental data. It is intended to serve as a resource for researchers and professionals in drug development and pharmacology.
Introduction to M2-Selective Muscarinic Antagonists
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 receptor subtype, predominantly found in the heart, airway smooth muscle, and presynaptically in the central nervous system, plays a crucial role in regulating cardiac function and neuronal activity.[1] Selective antagonists of the M2 receptor are valuable tools for dissecting the physiological roles of this receptor subtype and hold therapeutic potential for various disorders, including bradycardia and cognitive impairments.[2]
(S)-(+)-Dimethindene, the S-enantiomer of the commercially available racemic dimethindene, has emerged as a potent and selective antagonist for the M2 muscarinic receptor.[2][3] This guide compares its pharmacological profile to other well-established M2-selective antagonists such as AF-DX 116, methoctramine, and tripitramine.
Comparative Pharmacological Data
The following tables summarize the binding affinities (pKi) and selectivity ratios of (S)-(+)-Dimethindene maleate and other M2-selective antagonists for the five muscarinic receptor subtypes (M1-M5).
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| (S)-(+)-Dimethindene | 7.08[3][4] | 7.78[3][4] | 6.70[3][4] | 7.00[3][4] | - |
| AF-DX 116 | - | 8.2 (pKi)[1] | 6.8 (pKi)[1] | - | - |
| Methoctramine | - | ~7.2 (pA2)[3] | - | - | - |
| Tripitramine | - | 9.14 - 9.85 (pA2)[5] | 6.34 - 6.81 (pA2)[5] | - | - |
Table 1: Muscarinic Receptor Binding Affinities (pKi/pA2). Higher pKi/pA2 values indicate greater binding affinity.
| Compound | M2/M1 Selectivity | M2/M3 Selectivity | M2/M4 Selectivity |
| (S)-(+)-Dimethindene | ~5 fold | ~12 fold | ~6 fold |
| AF-DX 116 | - | ~25 fold | - |
| Methoctramine | ~56 fold (atrium vs ileum)[3] | - | - |
| Tripitramine | ~1000 fold (atria vs ileum)[5] | - | - |
Table 2: Selectivity Ratios for M2 Muscarinic Receptor Antagonists. Ratios are calculated from the antilog of the difference in pKi/pA2 values.
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] The βγ subunits can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[1] M2 receptor antagonists, like (S)-(+)-Dimethindene, block these effects.
References
- 1. Structural insights into the subtype-selective antagonist binding to the M2 muscarinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A further search for selective antagonists at M2-muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis for the Research Professional: (S)-(+)-Dimethindene Maleate vs. Loratadine
In the landscape of histamine (B1213489) H1 receptor antagonists, both first and second-generation compounds continue to be subjects of scientific investigation for their roles in managing allergic conditions and their potential in other therapeutic areas. This guide provides a detailed comparative analysis of (S)-(+)-Dimethindene maleate (B1232345), a first-generation antihistamine, and loratadine (B1675096), a widely-used second-generation agent. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data on their mechanisms of action, pharmacokinetics, and clinical effects.
Mechanism of Action: A Tale of Two Generations
(S)-(+)-Dimethindene and loratadine both exert their primary effects by acting as inverse agonists at the histamine H1 receptor, stabilizing the inactive conformation of the receptor and thereby reducing the downstream signaling that leads to allergic symptoms. However, their molecular interactions and broader pharmacological profiles exhibit key differences characteristic of their respective generations.
(S)-(+)-Dimethindene maleate is the S-enantiomer of the racemic mixture dimethindene (B1670660). Intriguingly, the antihistaminic activity resides in the (R)-(-)-enantiomer, which is the potent H1 receptor antagonist[1][2]. The (S)-(+)-enantiomer, on the other hand, displays a distinct pharmacological profile, acting as a selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor[3]. This dual pharmacology of the racemic mixture is a critical consideration in research applications. As a first-generation antihistamine, dimethindene has the potential to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation, although some studies with sustained-release formulations have shown minimal sedative effects compared to placebo and loratadine[4].
Loratadine is a second-generation antihistamine designed to be more selective for peripheral H1 receptors and to have limited penetration of the central nervous system, thereby reducing the likelihood of sedation[5]. It is a long-acting antihistamine that undergoes extensive first-pass metabolism to its major active metabolite, desloratadine (B1670295). Desloratadine is significantly more potent in its H1 receptor binding than the parent compound[6].
Below is a diagram illustrating the signaling pathway of the H1 receptor and the points of intervention for both antagonists.
Receptor Binding Affinity
The affinity of an antagonist for its receptor is a key determinant of its potency. The following table summarizes the available receptor binding affinity data for (S)-(+)-Dimethindene and loratadine, along with its active metabolite desloratadine. It is important to note that the antihistaminic activity of dimethindene is attributed to its (R)-(-)-enantiomer.
| Compound | Receptor | pA2 | pKi | Ki (nM) |
| (R)-(-)-Dimethindene | Histamine H1 | 9.42[3] | - | - |
| (S)-(+)-Dimethindene | Histamine H1 | 7.48[3] | 7.16[7] | 69.18[8] |
| Muscarinic M1 | 6.83/6.36[3] | 7.08[3] | 83[9] | |
| Muscarinic M2 | 7.86/7.74[3] | 7.78[3] | 17[9] | |
| Muscarinic M3 | 6.92/6.96[3] | 6.70[3] | 200[9] | |
| Muscarinic M4 | - | 7.00[3] | 100[9] | |
| Loratadine | Histamine H1 | - | - | - |
| Desloratadine | Histamine H1 | - | - | - |
Note: pA2 is a measure of the potency of an antagonist. A higher pA2 value indicates a higher potency. pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and clinical efficacy.
| Parameter | This compound | Loratadine |
| Administration | Oral | Oral |
| Onset of Action | - | 1-3 hours |
| Time to Peak Plasma Concentration (Tmax) | - | Loratadine: 1-2 hours; Desloratadine: 3-4 hours |
| Peak Plasma Concentration (Cmax) | - | Dose-dependent[10] |
| Bioavailability | - | Low and variable (10-40%)[11] |
| Protein Binding | - | Loratadine: 97-99%; Desloratadine: 82-87% |
| Metabolism | - | Extensive first-pass metabolism by CYP3A4 and CYP2D6 to desloratadine (active) |
| Elimination Half-life (t1/2) | Mean residence time of inhibitory effect: ~13-15 hours[12]; Mean residence time in blood: ~8 hours[13] | Loratadine: ~8.4 hours; Desloratadine: ~27 hours |
| Excretion | - | Urine and feces |
Clinical Efficacy and Safety: Head-to-Head and Independent Data
Direct comparative clinical trials between this compound and loratadine are limited. However, data from individual studies and a few comparative reports provide insights into their relative performance.
A study comparing the effects of sustained-release dimethindene maleate and loratadine on psychomotor performance found no significant differences between either active drug and placebo, suggesting a lack of sedating effects for dimethindene in this formulation at the tested dose[4].
In terms of antihistaminic efficacy, studies on the suppression of histamine-induced wheal and flare provide a measure of in vivo activity. One study found that loratadine's suppression of wheal and flare was not statistically different from placebo in healthy Japanese volunteers, while fexofenadine (B15129) showed significant suppression[14]. Another study in atopic patients showed that loratadine had a slower onset of wheal and flare suppression compared to cetirizine (B192768) and fexofenadine[11][15]. Studies on dimethindene have demonstrated its efficacy in suppressing histamine-induced wheal and flare[10].
A network meta-analysis of randomized controlled trials in allergic rhinitis suggested that loratadine 10 mg had inferior efficacy compared to other second-generation antihistamines like rupatadine, levocetirizine, and fexofenadine[16].
The safety profiles of both drugs are generally well-established. As a first-generation antihistamine, dimethindene carries a potential for anticholinergic side effects and sedation, although modern formulations may mitigate the latter. Loratadine, as a second-generation agent, is associated with a lower incidence of such side effects[5].
Experimental Protocols
Histamine-Induced Wheal and Flare Suppression Test
This in vivo method is a standard for assessing the clinical efficacy of H1 antihistamines.
A detailed protocol typically involves:
-
Subject Selection: Healthy volunteers or patients with a history of allergies.
-
Baseline Measurement: Intradermal injection of a standardized histamine solution (e.g., 100 µg/mL) and measurement of the resulting wheal (swelling) and flare (redness) diameters after a set time (e.g., 15 minutes).
-
Drug Administration: Administration of a single oral dose of the investigational antihistamine or placebo in a double-blind, crossover design.
-
Post-Dose Challenge: At various time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours), the histamine challenge is repeated.
-
Data Analysis: The areas of wheal and flare are calculated, and the percentage of suppression compared to baseline and placebo is determined.
Receptor Binding Assay (Competitive)
This in vitro method is used to determine the binding affinity (Ki) of a drug for a specific receptor.
A typical protocol includes:
-
Receptor Source: Membranes from cells (e.g., CHO or HEK cells) engineered to express the human histamine H1 receptor.
-
Radioligand: A radiolabeled compound known to bind with high affinity to the H1 receptor (e.g., [³H]-mepyramine).
-
Competitive Binding: The cell membranes are incubated with the radioligand and increasing concentrations of the unlabeled test drug.
-
Separation: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The amount of radioactivity on the filter is measured.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Conclusion
This compound and loratadine represent two distinct classes of H1 antihistamines with different pharmacological profiles. While the (R)-(-)-enantiomer of dimethindene is a potent H1 antagonist, the (S)-(+)-enantiomer's selectivity for M2 muscarinic receptors offers a unique tool for specific research applications. Loratadine, and particularly its active metabolite desloratadine, is a potent and selective peripheral H1 antagonist with a long duration of action and a favorable safety profile with respect to sedation.
For researchers, the choice between these two compounds will depend on the specific experimental question. This compound may be of interest for studies investigating the interplay between histaminergic and muscarinic systems, or where a first-generation profile is desired. Loratadine and desloratadine are more suitable for studies focusing on selective H1 receptor antagonism, particularly in the periphery, and for clinical research where minimizing central nervous system side effects is a priority. The provided experimental data and protocols serve as a foundation for designing and interpreting future research in this area.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dimethindene maleate on psychomotor performance in the oculodynamic test compared with placebo and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-dimetindene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. Buy (+)-Dimethindene | 121367-05-3 [smolecule.com]
- 10. Pharmacokinetics and dose proportionality of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmatonline.com [jmatonline.com]
- 12. Comparative Effect of Dimethindene Maleate and Chlorpheniramine Maleate on Histamine-Induced Weal and Flare | Semantic Scholar [semanticscholar.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diphenhydramine vs Loratadine Comparison - Drugs.com [drugs.com]
Validating the Binding Affinity of (S)-(+)-Dimethindene Maleate: A Comparative Guide for H1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of (S)-(+)-Dimethindene maleate (B1232345) with other prominent histamine (B1213489) H1 receptor antagonists. The data presented is supported by established experimental protocols to assist researchers in validating and contextualizing their findings.
Comparative Binding Affinity of H1 Receptor Antagonists
The binding affinity of a compound to its target receptor is a critical parameter in drug development, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of (S)-(+)-Dimethindene maleate and a selection of other H1 receptor antagonists.
| Compound | Receptor | Kᵢ (nM) | pKᵢ | IC₅₀ (nM) |
| This compound | Histamine H1 | — | 7.48 | — |
| Pyrilamine (Mepyramine) | Histamine H1 | — | — | 1.3 - 46.77 |
| Levocetirizine | Histamine H1 | 3 | — | — |
| Cetirizine | Histamine H1 | 6 - 14 | — | — |
| Clemastine | Histamine H1 | — | — | 3 |
| Astemizole | Histamine H1 | — | — | 4.7 |
| Hydroxyzine | Histamine H1 | — | — | 10 - 19 |
| Chlorpheniramine | Histamine H1 | 2.67 - 4.81 | — | 12 |
| Mizolastine | Histamine H1 | — | — | 47 |
| Desloratadine | Histamine H1 | — | — | 51 |
| Fexofenadine | Histamine H1 | — | — | 246 |
| Emedastine | Histamine H1 | 1.3 | — | — |
| Alcaftadine | Histamine H1 | — | 8.5 (pKi) | — |
| Bilastine | Histamine H1 | — | — | — |
(Data compiled from multiple sources. Note that experimental conditions can influence absolute values).
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined signaling cascade. Understanding this pathway is crucial for interpreting the functional consequences of antagonist binding.
Caption: Histamine H1 receptor signaling pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the histamine H1 receptor.
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Pyrilamine (also known as [³H]-mepyramine), a well-characterized H1 receptor antagonist.
-
Test Compound: this compound.
-
Competitor for Non-specific Binding: A high concentration of an unlabeled H1 receptor antagonist (e.g., 10 µM Mianserin or unlabeled Pyrilamine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester and scintillation counter.
2. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Dilute the [³H]-Pyrilamine in assay buffer to a final concentration typically at or below its Kd (dissociation constant) for the H1 receptor (e.g., 1-5 nM).
-
-
Assay Setup:
-
In a 96-well plate or individual tubes, set up the following conditions in triplicate:
-
Total Binding: H1 receptor membranes, [³H]-Pyrilamine, and assay buffer.
-
Non-specific Binding (NSB): H1 receptor membranes, [³H]-Pyrilamine, and a high concentration of the unlabeled competitor (e.g., 10 µM Mianserin).
-
Competition Binding: H1 receptor membranes, [³H]-Pyrilamine, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Add the H1 receptor membrane preparation to each well/tube.
-
Add the appropriate solutions for total binding, NSB, and competition binding.
-
Incubate the plate/tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 4 mL) to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the H1 receptor.
-
-
-
Caption: Experimental workflow for a competitive binding assay.
(S)-(+)-Dimethindene Maleate: A Comparative Guide to its Receptor Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of (S)-(+)-Dimethindene maleate (B1232345), a well-established first-generation antihistamine. By objectively comparing its binding affinities and functional activities across various receptors, supported by experimental data, this document serves as a valuable resource for researchers in pharmacology and drug development.
Overview of (S)-(+)-Dimethindene Maleate
(S)-(+)-Dimethindene is the S-enantiomer of the racemic mixture dimethindene (B1670660). While the racemate is known for its potent histamine (B1213489) H1 receptor antagonism, the (S)-(+)-enantiomer exhibits a distinct and selective affinity for the muscarinic M2 receptor.[1][2][3] This dual activity profile makes it an interesting subject for research, particularly in understanding the structure-activity relationships of receptor binding and for dissecting the physiological roles of M2 and H1 receptors.
Comparative Receptor Binding Affinity
The following table summarizes the quantitative data on the binding affinity of this compound and its R-enantiomer for various receptors, compiled from radioligand binding and functional assays.
| Compound | Receptor | pKi / pA2 | Species/Tissue | Assay Type | Reference |
| (S)-(+)-Dimethindene | Muscarinic M2 | pKi = 7.78 / pA2 = 7.86 | Rat Heart / Guinea-pig atria | Binding / Functional | [1][2] |
| Muscarinic M1 | pKi = 7.08 / pA2 = 6.83 | Human Neuroblastoma NB-OF 1 cells / Rabbit vas deferens | Binding / Functional | [1][2] | |
| Muscarinic M3 | pKi = 6.70 / pA2 = 6.92 | Rat Pancreas / Guinea-pig ileum | Binding / Functional | [1][2] | |
| Muscarinic M4 | pKi = 7.00 | Rat Striatum | Binding | [1][2] | |
| Histamine H1 | pA2 = 7.48 | Guinea-pig ileum | Functional | [1][2] | |
| (R)-(-)-Dimethindene | Histamine H1 | pA2 = 9.42 | Guinea-pig ileum | Functional | [2] |
Key Observations:
-
(S)-(+)-Dimethindene is a potent and selective antagonist of the muscarinic M2 receptor .[1][2][4]
-
Its affinity for other muscarinic receptor subtypes (M1, M3, and M4) is significantly lower.[1][2][4]
-
While it does antagonize the histamine H1 receptor , its potency is considerably less than its R-(-)-enantiomer.[2]
-
The (R)-(-)-enantiomer is the eutomer for histamine H1 receptor activity, being significantly more potent than the (S)-(+)-enantiomer.[2][3]
-
Dimethindene maleate has been shown to have very low affinity for serotonin (B10506) receptors.[5]
Signaling Pathways
The interaction of this compound with H1 and M2 receptors triggers distinct intracellular signaling cascades.
Histamine H1 Receptor Signaling Pathway
Antagonism of the H1 receptor by dimethindene blocks the canonical Gq/11 signaling pathway typically initiated by histamine. This pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).
Muscarinic M2 Receptor Signaling Pathway
As a selective antagonist, (S)-(+)-Dimethindene blocks the inhibitory effect of acetylcholine (B1216132) on the M2 receptor. The M2 receptor is coupled to a Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies representative of the key experiments cited.
Radioligand Binding Assay (for pKi determination)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.
Detailed Steps:
-
Membrane Preparation: Tissues (e.g., rat heart for M2 receptors) or cultured cells (e.g., CHO cells transfected with the human receptor) are homogenized in a cold buffer. The homogenate is centrifuged to pellet the membrane fraction, which is then washed and resuspended in the assay buffer.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors) and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known antagonist.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioactivity.
-
Scintillation Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (for pA2 determination)
This protocol describes an in vitro functional assay using isolated tissue to determine the antagonist potency of a compound.
Detailed Steps:
-
Tissue Preparation: A section of smooth muscle, such as the guinea-pig ileum, is dissected and mounted in an organ bath filled with a physiological salt solution, maintained at a constant temperature and aerated.
-
Isometric Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated by adding increasing concentrations of an agonist (e.g., carbachol for muscarinic receptors or histamine for H1 receptors) and measuring the resulting contraction.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the antagonist for a predetermined time to allow for equilibrium.
-
Shift in Agonist Response: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Schild Analysis: The dose ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated. This procedure is repeated for several antagonist concentrations. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration is constructed. The x-intercept of the regression line provides the pA2 value.
Conclusion
This compound exhibits a fascinating dual-receptor interaction profile. It is a potent and highly selective antagonist for the muscarinic M2 receptor, while also acting as a less potent antagonist at the histamine H1 receptor. This cross-reactivity, particularly the stereoselectivity observed between the (S)-(+) and (R)-(-) enantiomers, provides a valuable tool for researchers investigating the distinct roles of these receptors in various physiological and pathological processes. The data and protocols presented in this guide offer a solid foundation for further research and development in the fields of pharmacology and medicinal chemistry.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antihistaminic Properties of (S)-(+)-Dimethindene Maleate and Chlorpheniramine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antihistaminic effects of (S)-(+)-Dimethindene maleate (B1232345) and chlorpheniramine (B86927), supported by experimental data. This analysis covers receptor binding affinity, in vivo efficacy, and pharmacokinetic profiles to inform preclinical and clinical research decisions.
(S)-(+)-Dimethindene, the active enantiomer of dimethindene (B1670660), and chlorpheniramine are both first-generation H1-receptor antagonists utilized in the symptomatic relief of allergic conditions. While both compounds exert their effects by blocking the action of histamine (B1213489) at H1 receptors, variations in their pharmacological profiles influence their clinical efficacy and potential side effects. This guide delves into a detailed comparison of these two antihistamines.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize key quantitative data for (S)-(+)-Dimethindene maleate and chlorpheniramine, providing a clear comparison of their receptor binding, in vivo antihistaminic activity, and pharmacokinetic properties.
Table 1: H1 Receptor Binding Affinity
| Compound | Parameter | Value | Species/Tissue |
| (S)-(+)-Dimethindene | pA2 | 9.33 | Guinea-pig ileum |
| Ki | 1.5 x 10⁻⁹ M | Guinea-pig cerebral cortex | |
| Dexchlorpheniramine* | Ki | 2.67 - 4.81 nM | Human cloned H1 receptor |
| Kd | 15 nM | Human brain tissue |
*Dexchlorpheniramine is the active (S)-enantiomer of chlorpheniramine.
Table 2: In Vivo Efficacy - Suppression of Histamine-Induced Wheal and Flare
| Compound | Dose | Maximum Weal Reduction | Maximum Flare Reduction | Study Population |
| Dimethindene maleate | 6 mg | 28.8%[1][2] | 39.1%[1][2] | 60 healthy volunteers |
| Chlorpheniramine maleate | 12 mg | Not specified, but significantly less than 6 mg dimethindene (p < 0.01 for weal)[1][2] | Not specified, but significantly less than 6 mg dimethindene (p < 0.05 for flare)[1] | 60 healthy volunteers |
Table 3: Pharmacokinetic Profile
| Parameter | This compound | Chlorpheniramine |
| Bioavailability | Information not readily available | 25% to 50%[1][3] |
| Time to Peak Plasma Concentration (Tmax) | ~5 hours (for maximum inhibitory effect)[4][5] | 2.5 - 6 hours[3] |
| Elimination Half-life | ~8 hours (from blood level data)[4][5] | 13.9 - 43.4 hours[1] |
| Mean Residence Time of Inhibitory Effect | ~13 hours[4][5] | Not specified |
Mechanism of Action: H1 Receptor Antagonism
Both (S)-(+)-Dimethindene and chlorpheniramine are inverse agonists at the H1 histamine receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cells, initiating a signaling cascade that leads to the classic symptoms of allergy. By binding to the H1 receptor, these antagonists prevent histamine from binding and initiating this cascade, thereby reducing or preventing allergic symptoms.
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. Bioavailability of regular and controlled-release chlorpheniramine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect time-course of the inhibition of histamine induced skin reactions by orally applied dimethindene maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of (S)-(+)-Dimethindene Maleate M2 Receptor Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-(+)-Dimethindene maleate's M2 receptor blockade, supported by available experimental data. While in vivo validation for this compound's M2 antagonism is not extensively documented, its in vitro profile strongly suggests potent and selective M2 receptor blockade. This guide compares its in vitro performance with established M2 receptor antagonists—Methoctramine, Tripitramine (B121858), and Gallamine (B1195388)—for which in vivo data is available, and outlines experimental protocols to facilitate future in vivo validation.
Executive Summary
(S)-(+)-Dimethindene maleate (B1232345) is a potent and selective M2 muscarinic acetylcholine (B1216132) receptor (M2R) antagonist, as demonstrated in various in vitro binding and functional assays[1][2][3][4]. Its high affinity for the M2 receptor subtype over other muscarinic (M1, M3, M4) and histamine (B1213489) (H1) receptors makes it a valuable tool for investigating M2R pharmacology[2][4]. However, to date, there is a notable lack of published in vivo studies specifically designed to validate its M2 receptor blockade.
This guide serves to:
-
Present the comprehensive in vitro receptor binding profile of this compound.
-
Compare its in vitro data with that of well-characterized M2R antagonists: Methoctramine, Tripitramine, and Gallamine.
-
Provide in vivo data and detailed experimental protocols for these comparator antagonists to serve as a benchmark for future studies on this compound.
-
Offer visual representations of the M2 receptor signaling pathway and a generalized experimental workflow for in vivo validation.
M2 Receptor Signaling Pathway
The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor that primarily couples to Gαi/o proteins. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunit can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRK), causing membrane hyperpolarization. In the heart, this signaling cascade results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect. In the airways, presynaptic M2 autoreceptors inhibit further acetylcholine release, thus modulating bronchoconstriction.
Comparative Quantitative Data
The following tables summarize the in vitro binding affinities of this compound and comparator M2R antagonists.
Table 1: In Vitro Receptor Binding Affinities (pKi)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | H1 Receptor | Reference(s) |
| This compound | 7.08 | 7.78 | 6.70 | 7.00 | 7.48 | [1][2] |
| Methoctramine | 7.0 | 8.1 | 6.9 | 7.4 | - | [5] |
| Tripitramine | 6.8 | 9.5 | 6.6 | - | - | [2] |
| Gallamine | 7.6 | 8.6 | - | - | - | [6] |
Values are presented as pKi, the negative logarithm of the inhibition constant. Higher values indicate greater binding affinity.
Table 2: In Vivo Efficacy of Comparator M2R Antagonists
| Compound | Animal Model | Endpoint | Dose/Route | Effect | Reference(s) |
| Methoctramine | Pithed Rat | Inhibition of muscarine-induced bradycardia | 300 µg/kg i.v. | Strong inhibition | [5] |
| Anesthetized Dog | Prevention of fentanyl-induced bradycardia | 14.4 µg/kg (calculated effective dose) | Prevention of bradyarrhythmias | ||
| Tripitramine | Pithed Rat | Inhibition of methacholine-induced bradycardia | 0.0202 µmol/kg i.v. | Potent antagonism | [2] |
| Gallamine | Anesthetized Guinea Pig | Potentiation of vagally-induced bronchoconstriction | 0.1-10 µmol/kg | Dose-dependent potentiation | [6] |
Experimental Protocols for In Vivo Validation
Detailed methodologies for key in vivo experiments are provided below. These protocols can serve as a template for the in vivo validation of this compound's M2 receptor blockade.
Cardiovascular Model: Inhibition of Agonist-Induced Bradycardia in the Pithed Rat
This model assesses the ability of an antagonist to block the negative chronotropic effects of a muscarinic agonist on the heart, a response primarily mediated by M2 receptors.
-
Animal Model: Male Wistar rats (250-300g).
-
Procedure:
-
Rats are anesthetized (e.g., with pentobarbital (B6593769) sodium) and the trachea is cannulated for artificial ventilation.
-
A pithed rat preparation is established by inserting a steel rod through the brainstem and spinal cord to eliminate central autonomic reflexes.
-
The jugular vein is cannulated for intravenous drug administration and the carotid artery is cannulated for blood pressure and heart rate monitoring.
-
A baseline heart rate is established.
-
A muscarinic agonist (e.g., methacholine (B1211447) or muscarine) is administered intravenously to induce a consistent bradycardic response.
-
The test compound (this compound) or a comparator (e.g., Methoctramine, 300 µg/kg) is administered intravenously.
-
The muscarinic agonist is re-administered, and the degree of inhibition of the bradycardic response is quantified.
-
-
Key Parameters Measured: Heart rate (beats per minute), Mean Arterial Pressure (mmHg).
Respiratory Model: Potentiation of Vagally-Induced Bronchoconstriction in the Guinea Pig
This model evaluates the blockade of presynaptic M2 autoreceptors on vagal nerve terminals in the airways. Blockade of these receptors enhances acetylcholine release, potentiating the bronchoconstrictor response to vagal stimulation.
-
Animal Model: Male Dunkin-Hartley guinea pigs (350-450g).
-
Procedure:
-
Guinea pigs are anesthetized (e.g., with urethane) and the trachea is cannulated for artificial ventilation and for the measurement of pulmonary inflation pressure.
-
The jugular vein is cannulated for intravenous drug administration.
-
The cervical vagus nerves are isolated and sectioned. Bipolar electrodes are placed on the distal ends of the nerves for electrical stimulation.
-
Vagal stimulation (e.g., 15 Hz, 0.2 ms (B15284909) pulse width for 3 s) is applied to induce a baseline bronchoconstrictor response, measured as an increase in pulmonary inflation pressure.
-
The test compound (this compound) or a comparator (e.g., Gallamine, 0.1-10 µmol/kg) is administered intravenously.
-
Vagal stimulation is repeated, and the potentiation of the bronchoconstrictor response is quantified.
-
-
Key Parameters Measured: Pulmonary inflation pressure (cmH₂O).
-
Reference: [6]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the in vivo validation of a novel M2 receptor antagonist.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 4. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the potentiation of neurally-induced bronchoconstriction by gallamine in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Functional Assays Using (S)-(+)-Dimethindene Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional assay performance of (S)-(+)-Dimethindene maleate (B1232345) against other histamine (B1213489) H1 receptor antagonists. The information presented herein is intended to assist researchers in evaluating the reproducibility and reliability of functional assays for these compounds. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of (S)-(+)-Dimethindene maleate and other selected H1 antagonists. The data, presented as pKi and pA2 values, are compiled from various studies and assays, offering insights into the variability and reproducibility of these measurements.
Table 1: Binding Affinity (pKi) of H1 Antagonists at the Histamine H1 Receptor
| Compound | pKi | Assay Type | Cell Line | Radioligand | Notes |
| This compound | 7.48 | Radioligand Binding | - | - | Lower affinity for H1 receptor compared to the (R)-(-)-enantiomer. |
| (R)-(-)-Dimethindene maleate | 9.42 | Radioligand Binding | - | - | The eutomer responsible for H1 receptor bioactivity. |
| Dimethindene (B1670660) (racemic) | 9.33 (pA2) | Functional Assay (Guinea Pig Ileum) | - | - | |
| Diphenhydramine | - | - | - | - | A first-generation antihistamine. |
| Desloratadine | - | - | - | - | A second-generation antihistamine. |
| Loratadine | - | - | - | - | A second-generation antihistamine. |
| Cetirizine | - | - | - | - | A second-generation antihistamine. |
| Fexofenadine | - | - | - | - | A second-generation antihistamine. |
Table 2: Functional Potency (pA2) of H1 Antagonists
| Compound | pA2 | Functional Assay | Tissue/Cell Line | Agonist | Reference |
| This compound | 7.7 | "Classical" Antagonism (Guinea Pig Ileum) | Guinea Pig Ileum | Histamine | [1] |
| (-)-Dimethindene | ~9.3 | Non-competitive Antagonism (Guinea Pig Ileum) | Guinea Pig Ileum | Histamine | [1] |
| Dimethindene (racemic) | 9.3 | Functional Assay | Guinea Pig Ileum | Histamine | [1] |
| Desloratadine | 6.4 (anti-muscarinic) | Inhibition of M3 receptors | Swine airway mucus gland cells | Acetylcholine | [2] |
| Diphenhydramine | 6.2 (anti-muscarinic) | Inhibition of M3 receptors | Swine airway mucus gland cells | Acetylcholine | [2] |
| Hydroxyzine | 4.8 (anti-muscarinic) | Inhibition of M3 receptors | Swine airway mucus gland cells | Acetylcholine | [2] |
Note: pA2 values can vary depending on the assay conditions and the tissue or cell line used. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for key functional assays are crucial for ensuring the reproducibility of experimental results.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]mepyramine.
-
Test Compound: this compound or other H1 antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [3H]mepyramine, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the histamine H1 receptor.
Objective: To determine the functional potency (IC50) of an H1 antagonist in inhibiting histamine-induced calcium mobilization.
Materials:
-
Cells: HEK293 cells stably expressing the human histamine H1 receptor.
-
Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Histamine (Agonist).
-
Test Compound: this compound or other H1 antagonists.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer. Incubate for approximately 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer and then add varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: After a short incubation with the antagonist, add a fixed concentration of histamine (agonist) to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence microplate reader.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Plot the percentage of inhibition of the histamine response against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizations
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by histamine, the Gq protein activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses. H1 antagonists, such as this compound, block this pathway by preventing histamine from binding to the receptor.
Caption: Histamine H1 receptor signaling pathway and its inhibition.
Experimental Workflow for a Functional Assay
The following diagram illustrates a general workflow for a cell-based functional assay, such as a calcium flux assay, used to characterize H1 antagonists. Reproducibility in such assays is dependent on careful control of each step.
Caption: General workflow for a cell-based functional assay.
References
Head-to-head comparison of (S)-(+)-Dimethindene maleate with second-generation antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the first-generation antihistamine, (S)-(+)-Dimethindene maleate (B1232345), with commonly used second-generation antihistamines. The comparison focuses on key performance characteristics including receptor binding affinity, in vivo efficacy, sedative effects, and pharmacokinetic profiles, supported by experimental data.
Executive Summary
(S)-(+)-Dimethindene is the M2-selective muscarinic receptor antagonist enantiomer of dimethindene (B1670660), while the H1-antihistaminic activity resides in its (R)-(-)-enantiomer. As a first-generation antihistamine, dimethindene readily crosses the blood-brain barrier, leading to potential sedative effects. Second-generation antihistamines were developed to minimize central nervous system (CNS) penetration, thereby reducing sedation while maintaining high peripheral H1 receptor antagonism. This guide synthesizes available data to provide a direct comparison for research and development purposes.
Receptor Binding Affinity
The primary mechanism of action for antihistamines is the competitive antagonism of the histamine (B1213489) H1 receptor. The binding affinity for this receptor is a key indicator of a drug's potency.
Table 1: Histamine H1 Receptor Binding Affinities
| Compound | Enantiomer | Receptor | pKi | Ki (nM) |
| Dimethindene | (R)-(-)-enantiomer | Histamine H1 | 7.16 | ~69.2 |
| Dimethindene | (S)-(+)-enantiomer | Histamine H1 | 5.61 | ~2454.7 |
| Dimethindene Maleate | Racemate | Histamine H1 | - | 1.5 |
| Cetirizine (B192768) | Levocetirizine | Histamine H1 | - | 3 |
| Loratadine (B1675096) | - | Histamine H1 | - | - |
| Desloratadine (B1670295) | - | Histamine H1 | > Cetirizine | < Loratadine/Fexofenadine (B15129) |
| Fexofenadine | - | Histamine H1 | < Desloratadine | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Ki values can vary based on experimental conditions.
The (R)-(-)-enantiomer of dimethindene is approximately 35-fold more potent in binding to the H1 receptor than the (S)-(+)-enantiomer[1]. The racemate, dimethindene maleate, demonstrates a high affinity for the H1 receptor[2]. Second-generation antihistamines such as desloratadine and cetirizine also exhibit high binding affinities for the H1 receptor[3].
In Vivo Efficacy: Histamine-Induced Wheal and Flare Suppression
The histamine-induced wheal and flare test is a standard in vivo model to assess the peripheral antihistaminic activity of a drug.
Table 2: Comparative Efficacy in Wheal and Flare Suppression
| Drug | Dose | Comparison | % Reduction in Wheal Area | % Reduction in Flare Area |
| Dimethindene Maleate | 6 mg | vs. Placebo | 28.8% | 39.1% |
| Chlorpheniramine (B86927) | 12 mg | vs. Placebo | Significant reduction | Significant reduction |
| Cetirizine | 10 mg | vs. Placebo | Superior to Loratadine & Fexofenadine | Superior to Loratadine |
| Loratadine | 10 mg | vs. Placebo | Least potent among compared | Least potent among compared |
| Fexofenadine | 60 mg | vs. Placebo | More potent than Loratadine | More potent than Loratadine |
A study comparing dimethindene maleate with the first-generation antihistamine chlorpheniramine showed that a 6 mg dose of dimethindene produced a greater reduction in both wheal and flare area than a 12 mg dose of chlorpheniramine[4]. Among second-generation antihistamines, cetirizine has been shown to have the fastest onset of action and to be a more potent inhibitor of the wheal and flare response compared to loratadine and fexofenadine[3][5][6].
Sedative Effects and Central Nervous System (CNS) Penetration
A key differentiator between first and second-generation antihistamines is their propensity to cause sedation, which is directly related to their ability to cross the blood-brain barrier and occupy histamine H1 receptors in the brain.
Psychomotor Performance Studies
Psychomotor tests objectively measure the impact of a substance on cognitive and motor functions. The Oculodynamic Test (ODT) is a sensitive method for detecting drug-induced sedation.
A study comparing a single dose of sustained-release dimethindene maleate with loratadine and placebo found no significant differences in psychomotor performance as measured by the ODT[2]. This suggests that at the tested dose and formulation, dimethindene maleate did not produce greater sedation than loratadine[2]. However, it is important to note that this was a single-dose study with a sustained-release formulation.
Brain Histamine H1 Receptor Occupancy (PET Studies)
Positron Emission Tomography (PET) allows for the direct measurement of H1 receptor occupancy in the human brain, providing a quantitative measure of a drug's central effects.
Table 3: Brain Histamine H1 Receptor Occupancy
| Antihistamine | Dose | H1 Receptor Occupancy (%) | Classification |
| First-Generation | |||
| Diphenhydramine (B27) | 30 mg | 56.4% | Sedating |
| (+)-Chlorpheniramine | 2 mg | ~50% | Sedating |
| Ketotifen (B1218977) | 1 mg | ~72% | Sedating |
| Second-Generation | |||
| Bepotastine | 10 mg | 14.7% | Mildly/Slightly Sedating |
| Ebastine | 10 mg | ~10% | Non-sedating |
| Olopatadine (B1677272) | 5 mg | ~15% | Non-sedating |
| Levocetirizine | 5 mg | 8.1% | Non-sedating |
| Fexofenadine | 60 mg | -8.0% (no significant occupancy) | Non-sedating |
First-generation antihistamines like diphenhydramine and ketotifen show high levels of brain H1 receptor occupancy, which correlates with their sedative properties[7][8]. In contrast, second-generation antihistamines such as ebastine, levocetirizine, and fexofenadine demonstrate significantly lower to negligible brain H1 receptor occupancy at their therapeutic doses, consistent with their non-sedating profiles[9][10]. While no direct PET study for dimethindene was found, as a first-generation antihistamine, it is expected to have significant brain H1 receptor occupancy.
Pharmacokinetic Profiles
The pharmacokinetic properties of an antihistamine, including its absorption, distribution, metabolism, and excretion, determine its onset and duration of action.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | Dimethindene Maleate | Cetirizine | Loratadine | Fexofenadine |
| Tmax (hours) | ~2 | 0.8-2 | ~1.5 | ~1.2 |
| Half-life (t1/2) (hours) | ~6 | ~8 | ~8.4 (parent), 14.4 (metabolite) | ~14.4 |
| Metabolism | Hepatic (hydroxylation and demethylation) | Primarily excreted unchanged | Extensive hepatic metabolism (CYP3A4, CYP2D6) to active metabolite (desloratadine) | Minimally metabolized (~5%) |
| Excretion | Urine and bile | Primarily urine | Urine and feces | Primarily feces |
Dimethindene has a relatively short half-life compared to many second-generation antihistamines[11]. Second-generation antihistamines generally have a longer duration of action, allowing for once-daily dosing[12][13]. Fexofenadine is unique in that it is largely excreted unchanged, reducing the potential for drug-drug interactions involving metabolic enzymes[12].
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand with known high affinity for the H1 receptor (e.g., [3H]mepyramine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant[12][14][15].
Histamine-Induced Wheal and Flare Test
Objective: To assess the in vivo antagonist activity of an antihistamine on peripheral H1 receptors.
Methodology:
-
Subject Selection: Healthy volunteers or patients with a history of allergies are recruited. Subjects must abstain from antihistamine use for a specified period before the test.
-
Baseline Measurement: A baseline skin reaction is induced by an intradermal injection or epicutaneous prick test with a standardized histamine solution (e.g., histamine dihydrochloride (B599025) 1 mg/mL).
-
Drug Administration: Subjects are administered a single dose of the test antihistamine or placebo in a randomized, double-blind, crossover design.
-
Post-Dose Histamine Challenge: At various time points after drug administration, the histamine challenge is repeated at a different site on the forearm.
-
Measurement: The areas of the resulting wheal (swelling) and flare (redness) are measured at a fixed time point after the histamine challenge (e.g., 15-20 minutes). This can be done by tracing the borders onto a transparent sheet and calculating the area using planimetry or digital imaging software.
-
Data Analysis: The percentage inhibition of the wheal and flare areas at each time point compared to baseline or placebo is calculated to determine the efficacy and duration of action of the antihistamine[16][17].
PET Imaging of Brain H1 Receptor Occupancy
Objective: To quantify the occupancy of histamine H1 receptors in the human brain by an antihistamine.
Methodology:
-
Radiotracer Synthesis: A positron-emitting radioligand for the H1 receptor, such as [11C]doxepin, is synthesized.
-
Subject Protocol: Healthy volunteers undergo PET scans on separate days after receiving a single oral dose of the antihistamine or a placebo in a crossover design.
-
PET Scan: The radiotracer is injected intravenously at a time corresponding to the peak plasma concentration of the drug. Dynamic PET scanning is performed to measure the radioactivity in different brain regions over time.
-
Data Analysis: The binding potential (BPND) of the radiotracer in various brain regions is calculated for both the placebo and drug conditions. The H1 receptor occupancy is then calculated as the percentage reduction in BPND after drug administration compared to the placebo condition: Occupancy (%) = [(BPND_placebo - BPND_drug) / BPND_placebo] x 100[8][18].
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Point of Antihistamine Intervention.
Caption: Experimental Workflow for the Histamine-Induced Wheal and Flare Test.
References
- 1. Buy (+)-Dimethindene | 121367-05-3 [smolecule.com]
- 2. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 3. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effect of dimethindene maleate and chlorpheniramine maleate on histamine-induced weal and flare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmatonline.com [jmatonline.com]
- 6. A double-blind, single-dose, crossover comparison of cetirizine, ebastine, epinastine, fexofenadine, terfenadine, and loratadine versus placebo: suppression of histamine-induced wheal and flare response for 24 h in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain histamine H receptor occupancy of orally administered antihistamines measured by positron emission tomography with (11)C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress of application of sedation technique in pediatric ocular examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic overview of oral second-generation H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative activity of cetirizine and mizolastine on histamine-induced skin wheal and flare responses at 24 h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-(+)-Dimethindene Maleate: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of (S)-(+)-Dimethindene maleate (B1232345), a subtype-selective M2 muscarinic acetylcholine (B1216132) receptor antagonist, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is essential for drug development professionals and researchers handling this compound.
(S)-(+)-Dimethindene maleate is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be managed as hazardous waste and disposed of through appropriate channels, in accordance with local, state, and federal regulations.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[4][5][6]
Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound.
| Hazard Classification | GHS Pictograms | Disposal Recommendations |
| Acute toxicity, Oral (Category 4) |
| Do not ingest. If swallowed, seek medical help immediately.[1][2] |
| Hazardous to the aquatic environment, long-term hazard (Category 2) |
| Avoid release to the environment.[1][2] Collect spillage.[1][2] |
| General Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2] Contact a licensed professional waste disposal service.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[4][7]
-
Solid Waste:
-
Collect solid this compound waste, including expired or unused product and contaminated items such as gloves, weighing paper, and absorbent pads, in a designated, leak-proof, and clearly labeled hazardous waste container.[4][8]
-
The container should be made of a material compatible with the chemical. The original container is often a suitable choice for surplus material.[5]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container designated for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Never mix incompatible waste streams.[4] For instance, do not mix acidic waste with basic waste or oxidizing agents with organic compounds.[6]
-
Labeling of Waste Containers
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.[4][6]
-
All waste containers must be labeled with the words "Hazardous Waste."[6]
-
The label must clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when waste was first added to the container.
-
Ensure the name of the principal investigator or laboratory contact is on the label.
Storage of Chemical Waste
Waste must be stored safely in a designated satellite accumulation area (SAA) within the laboratory pending pickup by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6][9]
-
Keep waste containers securely closed except when adding waste.[4][6]
-
Store containers in a well-ventilated area, away from heat sources and direct sunlight.[10]
-
Ensure secondary containment is used for liquid waste to capture any potential leaks or spills.[4]
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[4][5]
-
To decontaminate a container, it must be triple-rinsed with a suitable solvent that can dissolve the compound.[5]
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[4] For highly toxic chemicals, the first three rinses should be collected.[4]
-
After thorough rinsing and air-drying, the labels on the container must be defaced or removed before it can be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).[4]
Arranging for Waste Pickup
Do not transport hazardous waste yourself.[5]
-
Once a waste container is full or has been in storage for a designated period (often 6-12 months), contact your institution's EHS office to schedule a waste pickup.[5][9]
-
Provide them with all the necessary information about the waste as indicated on the label.
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, contain the spill using an absorbent material suitable for chemical spills.
-
Collect the contaminated absorbent material and any other cleanup debris and place it in the designated solid hazardous waste container.[10]
-
Decontaminate the spill area.[10]
-
Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. molcore.com [molcore.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Essential Safety and Operational Guidance for Handling (S)-(+)-Dimethindene Maleate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(+)-Dimethindene maleate (B1232345). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling (S)-(+)-Dimethindene maleate.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be used where there is a risk of splashing.[1][2][3] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[1][4][5] |
| Body Protection | A lab coat or impervious clothing to prevent skin contact.[4][6] A complete suit protecting against chemicals may be required depending on the scale of work.[1] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1][2] |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[4][5][6]
-
Ensure that a safety shower and an eyewash station are readily accessible.[5][6]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.
-
Weighing: If weighing the solid form, do so in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[1][4]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid contact with eyes, skin, and clothing.[4][5][6] Do not eat, drink, or smoke in the handling area.[3][6] Wash hands thoroughly after handling.[3][6]
-
Avoid Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[5][6]
Storage Conditions:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][4][6]
-
Recommended storage temperature is typically between 2-8°C, though some suppliers recommend -20°C for long-term storage.[6]
-
Protect from direct sunlight and sources of ignition.[6]
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, cover the spill with a suitable absorbent material.[4][5]
-
Collection: Using non-sparking tools, carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[4]
-
Decontamination: Clean the spill area with a 10% caustic solution or another suitable decontaminating agent, and ventilate the area until the disposal is complete.[4]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1][6]
-
This substance is toxic to aquatic life with long-lasting effects, so avoid release into the environment.[3][6]
-
Contact a licensed professional waste disposal service for disposal of this material.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[4][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
